(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-3-benzoylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAYPPFBOJCRPN-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993509 | |
| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72679-02-8 | |
| Record name | (2S)-3-(Benzoylthio)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72679-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-(Benzoylthio)-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Benzoylsulfanyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid
This technical guide provides a comprehensive overview of the known physical properties of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a chiral organic compound of interest to researchers and professionals in the field of drug development and organic synthesis. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow diagram for its stereospecific resolution.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different sources, which can be attributed to differences in measurement conditions and sample purity.
| Physical Property | Value | Source(s) |
| Melting Point | 61-63°C | |
| 69-71.5°C (Solvent: Benzene) | [1] | |
| 67-71°C | ||
| 68.5-69.5°C | [2] | |
| Boiling Point | 367.5 ± 34.0 °C (Predicted) | |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.20 ± 0.10 (Predicted) | |
| Optical Rotation | [α]²⁰/D = -41° to -45° (c=1 in Methanol) | |
| [α]²⁵/D = -42.4° (c=2 in Ethanol) | [2] | |
| Solubility | Chloroform, Ethanol, Methanol | |
| Appearance | White to Off-White Solid/Crystalline Powder |
Experimental Protocols
Detailed experimental protocols for the determination of the key physical properties of this compound are outlined below. These are generalized procedures standardly used in organic chemistry laboratories.
2.1. Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, dry sample of the crystalline compound is finely crushed.
-
The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[1][3] A narrow melting range typically indicates a high degree of purity.
-
2.2. Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules like this compound, confirming the presence of a specific enantiomer.
-
Apparatus: Polarimeter, volumetric flask, analytical balance, sodium D line light source (589 nm).
-
Procedure:
-
A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent (e.g., methanol or ethanol) using a volumetric flask. The concentration (c) is expressed in g/mL.
-
The polarimeter is calibrated with a blank solvent-filled cell to set the zero point.
-
The sample solution is transferred to the polarimeter cell of a known path length (l) in decimeters (dm).
-
The observed angle of rotation (α) is measured. A negative value indicates levorotatory rotation.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c). The temperature and wavelength of the light source are also recorded.[2][4][5][6]
-
2.3. pKa Determination
The pKa value provides insight into the acidity of the carboxylic acid group in the molecule.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized solution of a strong base (e.g., NaOH).
-
Procedure:
-
A known quantity of the acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
A pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized base is added in small, precise increments from a burette while the solution is continuously stirred.
-
The pH of the solution is recorded after each addition of the base.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point corresponds to the pH at which the concentrations of the acid and its conjugate base are equal. This pH value is taken as the pKa of the acid.[7][8]
-
Workflow Diagram
The following diagram illustrates the workflow for the resolution of racemic 3-(benzoylthio)-2-methylpropanoic acid to obtain the desired (S)-(-) enantiomer, as described in the patent literature.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pennwest.edu [pennwest.edu]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. web.williams.edu [web.williams.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid chemical structure
An In-depth Technical Guide to (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid
This technical guide provides a comprehensive overview of this compound, a chiral organic compound of significant interest in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and its primary application as a key intermediate.
Chemical Structure and Properties
This compound is a carboxylic acid containing a benzoylthio group and a chiral center at the second carbon of the propanoic acid chain. Its specific levorotatory stereoisomer is crucial for its application in the synthesis of certain pharmaceuticals.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 72679-02-8 |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| SMILES | C(O)(=O)--INVALID-LINK--CSC(=O)C1=CC=CC=C1 |
| InChI Key | BCAYPPFBOJCRPN-MRVPVSSYSA-N |
Physicochemical Properties
| Property | Value |
| Melting Point | 61-63 °C |
| Boiling Point | 367.5 ± 34.0 °C (Predicted) |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform, ethanol, and methanol |
Synthesis
The synthesis of this compound is a two-step process that begins with the formation of a racemic mixture, followed by a chemical resolution to isolate the desired (S)-enantiomer. The following protocols are based on established methods.[1]
Synthesis of Racemic (±)-3-(Benzoylthio)-2-methylpropanoic Acid
A common method for the synthesis of the racemic mixture involves the reaction of thiobenzoic acid with methacrylic acid.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve thiobenzoic acid and methacrylic acid in acetone.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 5 hours.[1]
-
Work-up: After the reaction is complete, the acetone is removed under reduced pressure. The resulting residue is partitioned between hexane and water.
-
Isolation: The hexane layer, containing the product, is separated and cooled to 0-5 °C to induce crystallization.
-
Purification: The crystalline precipitate of (±)-3-(benzoylthio)-2-methylpropanoic acid is collected by filtration and dried.
Resolution of (±)-3-(Benzoylthio)-2-methylpropanoic Acid
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent, typically (+)-dehydroabietylamine.[1]
Experimental Protocol:
-
Salt Formation: The racemic (±)-3-(benzoylthio)-2-methylpropanoic acid is dissolved in a suitable solvent such as ethyl acetate. A solution of (+)-dehydroabietylamine in the same solvent is added.
-
Crystallization: The mixture is allowed to stand, promoting the crystallization of the less soluble diastereomeric salt, which is the salt of the desired (S)-enantiomer.
-
Isolation of Diastereomeric Salt: The crystalline salt is collected by filtration. It may be recrystallized to improve chiral purity.
-
Liberation of the (S)-Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and a base (e.g., NaOH) to neutralize the resolving agent.
-
Extraction and Isolation: The liberated this compound is extracted with an organic solvent, and the solvent is evaporated to yield the pure product.
References
An In-depth Technical Guide to (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid (CAS: 72679-02-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, with CAS number 72679-02-8, is a chiral organic compound that serves as a pivotal intermediate in the synthesis of various pharmaceuticals. Its primary significance lies in its role as a key building block for the angiotensin-converting enzyme (ACE) inhibitor, Captopril, a widely used medication for the management of hypertension and congestive heart failure. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and resolution, and its ultimate application in the synthesis of Captopril. While direct bioactivity data for this intermediate is not extensively documented, its structural contribution to the therapeutic action of ACE inhibitors is paramount.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 72679-02-8 | General |
| Molecular Formula | C₁₁H₁₂O₃S | [1] |
| Molecular Weight | 224.28 g/mol | [1] |
| Melting Point | 61-63 °C | [1] |
| Boiling Point (Predicted) | 367.5 ± 34.0 °C | [1] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.20 ± 0.10 | |
| Solubility | Soluble in Chloroform, Ethanol, Methanol | |
| Storage Temperature | 2-8°C, under inert gas | [1] |
Synthesis and Enantiomeric Resolution
The industrial production of this compound typically involves the synthesis of a racemic mixture followed by a chiral resolution to isolate the desired (S)-enantiomer.
Synthesis of Racemic (±)-3-(Benzoylthio)-2-methylpropanoic acid
A common method for synthesizing the racemic mixture is through the reaction of thiobenzoic acid with methacrylic acid.
-
Materials: Thiobenzoic acid, methacrylic acid, acetone, hexane.
-
Procedure:
-
In a suitable reaction vessel, dissolve thiobenzoic acid and methacrylic acid in acetone.
-
Reflux the reaction mixture for approximately 5 hours.
-
After the reaction is complete, partition the resulting product between hexane and acetone.
-
Remove the acetone by evaporation.
-
Cool the remaining hexane solution to 0-5°C to induce crystallization of the racemic (±)-3-(benzoylthio)-2-methylpropanoic acid.
-
Collect the crystalline product by filtration.
-
Caption: Synthesis of Racemic Mixture.
Optical Resolution of the Racemic Mixture
The separation of the (S)-enantiomer from the racemic mixture is a critical step and can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as (+)-dehydroabietylamine.
-
Materials: (±)-3-(Benzoylthio)-2-methylpropanoic acid, (+)-dehydroabietylamine acetate, ethyl acetate, water, triethylamine, 1N sodium hydroxide, 1N hydrochloric acid, methylene chloride, hexane.
-
Procedure:
-
Dissolve (±)-3-(benzoylthio)-2-methylpropanoic acid in ethyl acetate.
-
In a separate flask, prepare a solution of (+)-dehydroabietylamine acetate in ethyl acetate, water, and triethylamine, heating to 50-55°C.
-
Add the resolving agent solution to the racemic acid solution. This will lead to the selective crystallization of the (-)-3-benzoylthio-2-methyl-propanoic acid, (+)-dehydroabietylamine salt.
-
Isolate the diastereomeric salt by filtration.
-
To recover the free acid, partition the salt between methylene chloride and a 1N sodium hydroxide solution.
-
Separate the aqueous layer and acidify it to a pH of 3 with 1N hydrochloric acid.
-
Extract the liberated this compound with methylene chloride.
-
Wash the organic extract with water.
-
Add hexane to the methylene chloride extract and concentrate under reduced pressure to induce crystallization.
-
Collect the purified this compound by filtration and dry under vacuum.
-
Caption: Optical Resolution Workflow.
Application in the Synthesis of Captopril
This compound is a crucial precursor for the synthesis of Captopril. The benzoylthio group serves as a protected form of the free thiol, which is essential for the biological activity of Captopril.
Conversion to Captopril
The synthesis involves the coupling of this compound with L-proline, followed by the deprotection of the thiol group.
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is typically activated, for example, by converting it to an acid chloride.
-
Coupling with L-proline: The activated acid is then reacted with L-proline to form an amide bond.
-
Deprotection of the Thiol Group: The benzoyl protecting group is removed from the sulfur atom, usually by ammonolysis, to yield the free thiol of Captopril.
Caption: Captopril Synthesis Workflow.
Mechanism of Action: The Role of the Intermediate
While this compound itself is not the active pharmacological agent, its structure is integral to the function of Captopril. Captopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE).
ACE is a zinc-dependent metalloproteinase that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The key to Captopril's inhibitory activity is the free thiol group, which chelates the zinc ion in the active site of ACE, thus blocking its enzymatic activity.
The this compound provides the essential stereospecific carbon backbone and the protected thiol group, which is unmasked in the final step of the synthesis to yield the active drug.
Caption: ACE Inhibition by Captopril.
Conclusion
This compound is a compound of significant interest in pharmaceutical synthesis. Its value lies not in its own biological activity but in its role as a stereospecific intermediate for the production of Captopril. The synthetic and resolution methodologies outlined in this guide are well-established and crucial for the efficient manufacturing of this life-saving drug. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this key intermediate is essential for the continued production and potential development of new ACE inhibitors.
References
An In-depth Technical Guide to (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
This technical guide provides a comprehensive overview of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals. Its molecular and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 224.28 g/mol | [1][2][3] |
| Molecular Formula | C11H12O3S | [2] |
| CAS Number | 72679-02-8 | [2] |
| Melting Point | 69-71.5 °C | [2] |
| Density | 1.249±0.06 g/cm3 (Predicted) | [4] |
| pKa | 4.20±0.10 (Predicted) | [4] |
| Solubility | Chloroform, Ethanol, Methanol | [4] |
| Appearance | Solid | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the resolution of its racemic mixture. The following is a detailed experimental protocol adapted from established methods for the synthesis and resolution of 3-benzoylthio-2-methylpropanoic acid.
Synthesis of (±)-3-Benzoylthio-2-methylpropanoic acid
The racemic mixture of 3-benzoylthio-2-methylpropanoic acid is conventionally synthesized by the reaction of thiobenzoic acid with methacrylic acid.
Materials:
-
Thiobenzoic acid
-
Methacrylic acid
-
Acetone
-
Hexane
Procedure:
-
A solution of thiobenzoic acid and methacrylic acid in acetone is prepared.
-
The reaction mixture is refluxed for a period of 5 hours.
-
Following reflux, the resulting product is partitioned between hexane and acetone.
-
The acetone is removed, and the hexane solution is cooled to 0°-5°C.
-
The product crystallizes out of the solution as a precipitate.
-
The crystalline precipitate of (±)-3-benzoylthio-2-methylpropanoic acid is collected by filtration.
Resolution of (±)-3-Benzoylthio-2-methylpropanoic acid
The resolution of the racemic mixture to obtain the desired (S)-enantiomer can be achieved using a resolving agent such as (+)-dehydroabietylamine.
Materials:
-
(±)-3-Benzoylthio-2-methylpropanoic acid
-
(+)-dehydroabietylamine
-
Resolution solvent (e.g., aliphatic carboxylic acid lower alkyl esters)
-
Hexane
Procedure:
-
The racemic (±)-3-benzoylthio-2-methylpropanoic acid is dissolved in the resolution solvent at room temperature (20°-30°C).
-
Approximately 0.45 to 0.60 moles of (+)-dehydroabietylamine per mole of the racemic acid are added to the solution.
-
The mixture is held at a controlled temperature to allow for the formation of the diastereomeric salt.
-
The precipitated salt of (-)-3-benzoylthio-2-methyl-propanoic acid and (+)-dehydroabietylamine is collected by filtration.
-
The salt is then hydrolyzed with an acid to yield the final product, this compound.
-
The product is purified by recrystallization from a suitable solvent such as a mixture of hexane and a small amount of a more polar solvent.
Biological Significance and Signaling Pathways
This compound is not known to have direct biological activity itself. Its primary significance lies in its role as a key intermediate in the synthesis of ACE inhibitors. ACE inhibitors are a class of drugs used to treat hypertension and heart failure. They exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5][6]
Key steps in the RAAS pathway include:
-
Renin Release: In response to low blood pressure or low sodium levels, the kidneys release the enzyme renin.[5]
-
Angiotensin I Formation: Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.[5]
-
Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE) converts angiotensin I to the potent vasoconstrictor, angiotensin II.[5][6]
-
Effects of Angiotensin II: Angiotensin II causes blood vessels to constrict, leading to an increase in blood pressure. It also stimulates the adrenal glands to release aldosterone.[5]
-
Aldosterone Action: Aldosterone promotes the reabsorption of sodium and water in the kidneys, further increasing blood volume and blood pressure.[5]
ACE inhibitors, synthesized from intermediates like this compound, block the action of ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion, which collectively lower blood pressure.[5][7]
Visualizations
The following diagrams illustrate the synthesis workflow and the biological pathway relevant to the application of this compound.
Caption: Synthesis workflow for this compound.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.
References
- 1. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 72679-02-8 [m.chemicalbook.com]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. teachmephysiology.com [teachmephysiology.com]
An In-depth Technical Guide on the Solubility of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Zofenopril.[1] Understanding the solubility of this compound is critical for its synthesis, purification, and formulation development.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. In the context of pharmaceutical development, solubility influences reaction kinetics, crystallization, bioavailability, and the choice of formulation excipients. Two primary types of solubility are often considered:
-
Thermodynamic Solubility: This refers to the equilibrium concentration of a solute in a solvent at a given temperature and pressure, representing the true saturation point of the solution. The shake-flask method is the gold standard for determining thermodynamic solubility.[2]
-
Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a stock solution of a highly polar solvent like dimethyl sulfoxide (DMSO), precipitates when added to an aqueous or organic medium. Kinetic solubility is often used in high-throughput screening during early drug discovery.[1][2][3][4]
Solubility Data for this compound
| Organic Solvent | Qualitative Solubility | Source |
| Chloroform | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
Additionally, patent literature describing the resolution of racemic 3-benzoylthio-2-methylpropanoic acid mentions the use of ethyl acetate and methyl acetate as solvents, suggesting at least moderate solubility in these ester solvents.
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound, the following established methodologies are recommended.
This method determines the equilibrium solubility of a compound and is considered the benchmark for solubility measurement.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid ensures that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered, saturated solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
This high-throughput method is suitable for early-stage assessment of solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations.
-
Incubation and Mixing: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering compared to the solvent blank indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
UV-Vis Absorbance: After incubation, filter the solutions in the plate using a filter plate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration can be determined from a calibration curve, and a plateau in concentration with increasing added compound indicates the solubility limit.
-
Visualization of Solubility Assessment Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a pharmaceutical intermediate like this compound in a drug development setting.
Caption: Workflow for Solubility Assessment in Pharmaceutical Development.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility in alcohols and chlorinated solvents is known. For drug development professionals, the application of standardized experimental protocols such as the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening is essential for generating the robust data needed for process optimization and formulation. The provided methodologies and workflow offer a clear framework for the systematic evaluation of the solubility of this and other pharmaceutical intermediates.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. This compound CAS#: 72679-02-8 [m.chemicalbook.com]
An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a pivotal chemical intermediate in the synthesis of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor. Zofenopril is a prodrug that undergoes in vivo hydrolysis to its active metabolite, Zofenoprilat. Therefore, the mechanism of action of this compound is intrinsically linked to the pharmacological activities of Zofenoprilat. This technical guide elucidates the multifaceted mechanism of action of Zofenoprilat, focusing on its primary role as an ACE inhibitor within the Renin-Angiotensin-Aldosterone System (RAAS), and its secondary roles involving bradykinin potentiation and antioxidant effects. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Primary Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)
The principal mechanism of action of Zofenoprilat is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS).[1]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to hypotension or low sodium levels. Renin cleaves angiotensinogen, a circulating glycoprotein produced by the liver, to form the decapeptide angiotensin I. ACE then converts the inactive angiotensin I into the potent octapeptide vasoconstrictor, angiotensin II.
Angiotensin II exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, leading to:
-
Vasoconstriction: Direct contraction of vascular smooth muscle, leading to an increase in blood pressure.
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals.
-
Cell Growth and Proliferation: Stimulation of cellular hypertrophy and proliferation in the heart and blood vessels.
Zofenoprilat's Inhibition of ACE
Zofenoprilat, the active metabolite of Zofenopril, is a potent inhibitor of ACE.[2] By binding to the active site of ACE, Zofenoprilat prevents the conversion of angiotensin I to angiotensin II.[3] This inhibition leads to a cascade of downstream effects that collectively contribute to its therapeutic efficacy:
-
Reduced Angiotensin II Levels: Decreased plasma and tissue concentrations of angiotensin II lead to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity.[3]
-
Vasodilation: The reduction in angiotensin II-mediated vasoconstriction results in the relaxation of both arteries and veins, leading to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.
-
Reduced Aldosterone Secretion: Lower levels of aldosterone lead to decreased sodium and water retention by the kidneys, contributing to a reduction in blood volume and blood pressure.
-
Inhibition of Cardiac and Vascular Remodeling: By blocking the growth-promoting effects of angiotensin II, ACE inhibitors like Zofenoprilat can help to prevent or reverse cardiac and vascular hypertrophy and fibrosis.
dot
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Zofenoprilat.
Secondary Mechanisms of Action
Beyond its primary role as an ACE inhibitor, Zofenoprilat exhibits other pharmacological effects that contribute to its therapeutic profile.
Potentiation of Bradykinin
ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator peptide. By inhibiting ACE, Zofenoprilat prevents the breakdown of bradykinin, leading to its accumulation.[3] Increased bradykinin levels contribute to vasodilation through the stimulation of nitric oxide (NO) and prostacyclin release from endothelial cells. This action complements the reduction in angiotensin II, further contributing to the blood pressure-lowering effects of Zofenoprilat. However, the accumulation of bradykinin is also associated with some of the side effects of ACE inhibitors, such as a dry cough.
dot
Caption: Mechanism of bradykinin potentiation by Zofenoprilat.
Antioxidant Properties
Zofenoprilat possesses antioxidant properties, which are attributed to its sulfhydryl (-SH) group.[4] This characteristic distinguishes it from many other non-sulfhydryl-containing ACE inhibitors. The antioxidant effects of Zofenoprilat are mediated through several mechanisms:
-
Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl group can directly scavenge free radicals, thereby reducing oxidative stress in tissues.
-
Increased Nitric Oxide (NO) Bioavailability: By reducing ROS, Zofenoprilat helps to preserve the bioavailability of nitric oxide, a key signaling molecule with vasodilatory and anti-inflammatory properties. Oxidative stress can lead to the inactivation of NO.
-
Upregulation of Antioxidant Enzymes: Studies have shown that Zofenopril can upregulate the expression of antioxidant enzymes, further enhancing the cellular defense against oxidative damage.
These antioxidant effects may contribute to the cardioprotective and vasculoprotective benefits observed with Zofenopril, independent of its blood pressure-lowering effects.[4][5]
dot
Caption: Antioxidant mechanisms of Zofenoprilat.
Quantitative Data
The following tables summarize the key quantitative data related to the mechanism of action of Zofenoprilat.
| Parameter | Value | Enzyme Source | Reference |
| IC | 1-8 nM | Rabbit Lung ACE | [6] |
| Parameter | Observation | Experimental Model | Reference |
| Nitric Oxide (NO) Production | Significant increase in plasma and myocardial NO | Mice treated with Zofenopril | [3] |
| Reactive Oxygen Species (ROS) | Dose-dependent reduction of intracellular ROS and superoxide formation | Human Umbilical Vein Endothelial Cells (HUVECs) | [7] |
| Parameter | Observation | Experimental Model | Reference |
| Bradykinin Potentiation | Enhanced constrictor response to bradykinin | Isolated rabbit jugular vein | [5] |
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Zofenoprilat (or other test inhibitor)
-
Borate buffer (pH 8.3)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer capable of reading at 228 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer.
-
Prepare a series of dilutions of Zofenoprilat in borate buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add a defined volume of the ACE solution.
-
Add an equal volume of the Zofenoprilat solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding a defined volume of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding a volume of HCl.
-
-
Extraction and Measurement:
-
Add ethyl acetate to each tube to extract the hippuric acid produced by the enzymatic reaction.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer a portion of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer).
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of Zofenoprilat using the formula: % Inhibition = [(Absorbance
control- Absorbancesample) / Absorbancecontrol] x 100 -
The IC
50value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for assessing the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Zofenoprilat (or other test antioxidant)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer capable of reading at 517 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of Zofenoprilat in a suitable solvent.
-
Prepare a series of dilutions of Zofenoprilat.
-
-
Assay Reaction:
-
In a test tube or a 96-well plate, add a defined volume of the DPPH solution.
-
Add a smaller volume of the Zofenoprilat solution at various concentrations.
-
For the control, add the solvent used for the Zofenoprilat solution instead of the sample.
-
Mix the solutions and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm. The discoloration of the DPPH solution indicates radical scavenging activity.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of Zofenoprilat using the formula: % Scavenging = [(Absorbance
control- Absorbancesample) / Absorbancecontrol] x 100 -
The EC
50value (the effective concentration that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the antioxidant.
-
Bradykinin Potentiation Assay using Isolated Tissue
This protocol describes a method to assess the potentiation of bradykinin-induced responses by an ACE inhibitor in an isolated tissue preparation.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rabbit jugular vein)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (95% O
2, 5% CO2) -
Isotonic transducer and data acquisition system
-
Bradykinin
-
Zofenoprilat (or other test ACE inhibitor)
Procedure:
-
Tissue Preparation:
-
Isolate the desired tissue and mount it in the organ bath under a resting tension.
-
Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with periodic washing with fresh physiological salt solution.
-
-
Cumulative Concentration-Response Curve for Bradykinin:
-
Obtain a cumulative concentration-response curve for bradykinin by adding increasing concentrations of bradykinin to the organ bath and recording the contractile or relaxation response.
-
-
Incubation with ACE Inhibitor:
-
Wash the tissue thoroughly to remove the bradykinin.
-
Incubate the tissue with a fixed concentration of Zofenoprilat for a specified period (e.g., 30 minutes).
-
-
Second Cumulative Concentration-Response Curve for Bradykinin:
-
In the continued presence of Zofenoprilat, obtain a second cumulative concentration-response curve for bradykinin.
-
-
Data Analysis:
-
Compare the two concentration-response curves for bradykinin (with and without Zofenoprilat).
-
A leftward shift in the concentration-response curve in the presence of Zofenoprilat indicates potentiation of the bradykinin response.
-
The degree of potentiation can be quantified by calculating the dose ratio (the ratio of the EC
50of bradykinin in the presence of the inhibitor to the EC50of bradykinin alone).
-
Conclusion
This compound, through its active metabolite Zofenoprilat, exerts its primary therapeutic effects via potent inhibition of the angiotensin-converting enzyme. This leads to a reduction in angiotensin II levels and a consequent decrease in blood pressure. Furthermore, Zofenoprilat's ability to potentiate the vasodilatory effects of bradykinin and its intrinsic antioxidant properties, conferred by its sulfhydryl group, contribute to a comprehensive cardiovascular protective profile. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and understand the nuanced mechanism of action of this important therapeutic agent.
References
- 1. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of Bradykinin Actions by ACE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACE inhibitor potentiation of bradykinin-induced venoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Potentiation of the biological efficacy of bradykinin by ACE inhibitors: a shift in the affinity of the B2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a chiral organic compound that holds significant importance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, captopril. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, synthesis, and its pivotal role in the development of antihypertensive drugs.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 72679-02-8 |
| Melting Point | 69-71.5 °C |
| Appearance | White to off-white crystalline powder |
Synthesis and Resolution
The synthesis of 3-(benzoylthio)-2-methylpropanoic acid is typically achieved through the reaction of thiobenzoic acid with methacrylic acid. This process initially yields a racemic mixture of (±)-3-(benzoylthio)-2-methylpropanoic acid.
A crucial step in the synthesis of the enantiomerically pure (S)-(-)-isomer, which is essential for its use as a pharmaceutical intermediate, is the resolution of this racemic mixture. A patented method describes the use of a chiral resolving agent, (+)-dehydroabietylamine, to selectively crystallize the desired diastereomeric salt.
Experimental Protocol: Resolution of (±)-3-(Benzoylthio)-2-methylpropanoic Acid[1]
-
Salt Formation: The racemic (±)-3-(benzoylthio)-2-methylpropanoic acid is dissolved in a suitable solvent, such as ethyl acetate. To this solution, a solution of (+)-dehydroabietylamine in the same solvent is added.
-
Crystallization: The mixture is seeded and cooled to induce the crystallization of the dextrorotatory (-)-3-benzoylthio-2-methyl propanoic acid, (+)-dehydroabietylamine salt.
-
Isolation: The crystalline salt is isolated by filtration. For higher purity, recrystallization may be performed.
-
Hydrolysis: The isolated salt is then treated with a base to separate the (+)-dehydroabietylamine resolving agent.
-
Acidification: Finally, the resulting (-)-3-benzoylthio-2-methylpropanoate is hydrolyzed with an acid to yield the pure this compound.
The overall synthesis and resolution pathway is depicted in the following diagram:
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a crucial building block in the synthesis of captopril. Captopril was the first orally active ACE inhibitor and represented a breakthrough in the treatment of hypertension and congestive heart failure.
The this compound molecule provides the necessary stereochemistry and the thiol-containing side chain that is fundamental to the ACE inhibitory activity of captopril. The benzoyl group serves as a protecting group for the thiol functionality during the subsequent synthetic steps and is removed in the final stages of captopril synthesis.
The conversion of this compound to captopril involves its coupling with L-proline, followed by the deprotection of the thiol group.
Biological Activity
While this compound is a precursor to the potent ACE inhibitor captopril, there is a notable absence of publicly available data on the direct biological activity of the compound itself. The scientific literature primarily focuses on the pharmacological properties of the final active pharmaceutical ingredient, captopril.
Captopril functions by inhibiting the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, captopril leads to vasodilation and a reduction in blood pressure.
There is no substantial evidence in the reviewed literature to suggest that this compound itself possesses significant ACE inhibitory activity or acts as a matrix metalloproteinase inhibitor. Its role appears to be exclusively that of a chemical intermediate.
Conclusion
This compound is a compound of considerable interest in medicinal chemistry and pharmaceutical manufacturing. Its importance is intrinsically linked to its role as a key stereospecific intermediate in the synthesis of captopril, a foundational drug in the management of cardiovascular diseases. While detailed information on its own biological activity is scarce, its synthesis and resolution are well-documented processes that are critical for the production of this life-saving medication. Further research could potentially explore any latent biological activities of this intermediate, but its current value remains firmly established in its contribution to the synthesis of more complex and potent therapeutic agents.
An In-Depth Technical Guide to the Core Intermediates in Captopril Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key intermediates in the synthesis of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The document details the primary synthetic routes, experimental protocols for the preparation of crucial intermediates, and quantitative data to support these processes.
Core Intermediates and Synthetic Strategy
The synthesis of Captopril, chemically known as (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, primarily involves the coupling of two key chiral intermediates: L-proline and (S)-3-acetylthio-2-methylpropanoic acid . The stereochemistry of these intermediates is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]
The general synthetic strategy involves the formation of an amide bond between the carboxylic acid group of L-proline and the activated carboxyl group of (S)-3-acetylthio-2-methylpropanoic acid. The acetyl group serves as a protecting group for the thiol functionality, which is deprotected in the final step to yield Captopril.
Synthesis of Key Intermediates
L-Proline
L-proline is a naturally occurring amino acid and is typically produced on an industrial scale through fermentation processes, which offer high yields and stereospecificity.
Experimental Protocol: L-Proline Production by Fermentation
A common method for the industrial production of L-proline involves the fermentation of specific strains of microorganisms, such as Corynebacterium glutamicum or Brevibacterium lactofermentum, which have been mutated to overproduce L-proline.[2][3]
-
Microorganism: A high-yield mutant strain of Brevibacterium lactofermentum.
-
Culture Medium: The medium is prepared with the following composition per deciliter (dl):
-
Glucose: 10 g
-
KH₂PO₄: 0.1 g
-
MgSO₄·7H₂O: 0.08 g
-
Thiamine·HCl: 100 µg
-
Soybean protein hydrolyzate: 0.1 ml
-
(NH₄)₂SO₄: 6.0 g
-
FeSO₄·7H₂O: 1 mg
-
MnSO₄·4H₂O: 1 mg
-
Biotin: 450 µg
-
CaCO₃: 5.0 g
-
-
Fermentation Conditions:
-
The culture medium is sterilized by heating and the pH is adjusted to 7.0.
-
The medium is inoculated with the selected microorganism.
-
The fermentation is carried out in a shake flask at 30°C for 72 hours.
-
-
Isolation and Purification:
-
After fermentation, the microbial cells are removed by centrifugation or filtration.
-
The L-proline in the supernatant is then purified using ion-exchange chromatography.
-
The purified L-proline is crystallized from a suitable solvent.
-
Quantitative Data for L-Proline Fermentation
| Parameter | Value | Reference |
| Yield | 22.5 g/L | [2] |
| Purity | >99% | Not specified |
| Optical Purity | >99.5% | Not specified |
(S)-3-Acetylthio-2-methylpropanoic Acid
This key intermediate can be synthesized in its racemic form followed by optical resolution, or through asymmetric synthesis. A common and cost-effective approach is the synthesis of the racemate followed by resolution.
2.2.1. Synthesis of Racemic 3-Acetylthio-2-methylpropanoic Acid
Experimental Protocol:
This synthesis involves the Michael addition of thioacetic acid to methacrylic acid.
-
Reactants:
-
Thioacetic acid
-
Methacrylic acid
-
-
Procedure:
-
A mixture of thioacetic acid and methacrylic acid is heated on a steam bath for one hour.
-
The reaction mixture is then stored at room temperature for 18 hours to ensure the completion of the reaction.
-
The resulting 3-acetylthio-2-methylpropanoic acid is purified by vacuum distillation.
-
Quantitative Data for Racemic Synthesis
| Parameter | Value | Reference |
| Yield | High | Not specified |
| Purity | >98.5% (by GC) | [4] |
| Boiling Point | 128.5-131 °C (2.6 mmHg) | Not specified |
2.2.2. Optical Resolution of DL-3-Acetylthio-2-methylpropanoic Acid
Experimental Protocol:
The racemic mixture is resolved using a chiral resolving agent, such as L-(+)-2-aminobutanol, to selectively crystallize the desired diastereomeric salt.
-
Reactants and Reagents:
-
DL-(±)-3-acetylthio-2-methylpropionic acid
-
L-(+)-2-aminobutanol
-
Ethyl acetate (solvent)
-
-
Procedure:
-
DL-(±)-3-acetylthio-2-methylpropionic acid is dissolved in ethyl acetate.
-
An equimolar amount of L-(+)-2-aminobutanol is added to the solution at ambient temperature.
-
The solution is heated to 60°C and then seeded with pure crystals of the D-(-)-3-acetylthio-2-methylpropionic acid L-(+)-2-aminobutanol salt.
-
The mixture is slowly cooled to allow for selective crystallization of the desired diastereomeric salt.
-
The crystallized salt is isolated by filtration.
-
The D-(-)-3-acetylthio-2-methylpropionic acid is liberated from the salt by treatment with a stronger acid.
-
Physicochemical Properties of Key Intermediates
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| L-Proline | C₅H₉NO₂ | 115.13 | White crystalline powder |
| (S)-3-Acetylthio-2-methylpropanoic acid | C₆H₁₀O₃S | 162.21 | Colorless to light yellow oil |
| 1-[(2S)-3-(Acetylthio)-2-methylpropanoyl]-L-proline | C₁₁H₁₇NO₄S | 259.32 | White to off-white crystalline powder |
Captopril Synthesis from Key Intermediates
The final stages of Captopril synthesis involve the coupling of the two key intermediates followed by the deprotection of the thiol group.
Amide Coupling Reaction
Experimental Protocol:
This step involves the acylation of L-proline with an activated form of (S)-3-acetylthio-2-methylpropanoic acid, typically the acid chloride.
-
Reactants and Reagents:
-
(S)-3-acetylthio-2-methylpropanoyl chloride
-
L-proline
-
Sodium hydroxide solution
-
Ethyl acetate (for extraction)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
L-proline is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5°C.
-
(S)-3-acetylthio-2-methylpropanoyl chloride is added dropwise to the L-proline solution while maintaining the temperature and a pH of 8-9 with the addition of sodium hydroxide solution.
-
After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature.
-
The pH of the reaction mixture is adjusted to 1-2 with concentrated hydrochloric acid.
-
The product, 1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline, is extracted with ethyl acetate.
-
The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.
-
Quantitative Data for Coupling and Deprotection
| Step | Product | Yield | Purity | Reference |
| Coupling | 1-[(2S)-3-(Acetylthio)-2-methylpropanoyl]-L-proline | ~95% | >97% | [5] |
| Deprotection | Captopril | ~93% | >99% | Not specified |
Deprotection (Ammonolysis)
Experimental Protocol:
The final step is the removal of the acetyl protecting group from the thiol.
-
Reactants and Reagents:
-
1-[(2S)-3-(acetylthio)-2-methylpropanoyl]-L-proline
-
Aqueous ammonia or sodium hydroxide solution
-
-
Procedure:
-
The protected intermediate is dissolved in an aqueous basic solution (e.g., sodium hydroxide).
-
The mixture is stirred at a controlled temperature (e.g., 35-40°C) for a specified time.
-
After the reaction is complete, the solution is cooled and acidified with an acid like hydrochloric acid to precipitate Captopril.
-
The precipitated Captopril is collected by filtration, washed, and dried.
-
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.
References
- 1. nbinno.com [nbinno.com]
- 2. DE2903315A1 - PROCESS FOR FERMENTATIONAL PRODUCTION OF L-PROLIN - Google Patents [patents.google.com]
- 3. US4224409A - Method for producing L-proline by fermentation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]
Discovery of benzoylthio compounds in drug development
An In-depth Technical Guide on the Discovery of Benzoylthio Compounds in Drug Development
Introduction
Benzoylthio compounds, and their derivatives such as benzoylthioureas, represent a versatile class of molecules that have garnered significant attention in medicinal chemistry and drug discovery. Characterized by a core structure containing a benzoyl group attached to a sulfur-containing moiety, these compounds exhibit a broad spectrum of biological activities. Their structural framework allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. Researchers have successfully developed benzoylthio-based compounds with potent antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, making them promising scaffolds for the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and experimental evaluation of benzoylthio compounds.
Synthesis of Benzoylthio Derivatives
The synthesis of benzoylthio derivatives, particularly benzoylthioureas, is often achieved through a straightforward condensation reaction. A common and efficient method involves the reaction of a suitably substituted benzoyl isothiocyanate with a primary or secondary amine in an appropriate solvent like acetone or tetrahydrofuran (THF).[2][3][4] The isothiocyanate itself is typically generated in situ from the corresponding benzoyl chloride and a thiocyanate salt.
Therapeutic Applications and Mechanisms of Action
Benzoylthio compounds have been investigated for a wide array of therapeutic uses, owing to their ability to interact with various biological targets.
Antimicrobial Activity
Derivatives of benzoylthiourea have demonstrated significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[5][6] This has made them attractive candidates for developing new antimicrobials, especially in the face of rising antibiotic resistance.[5]
Mechanism of Action: One of the proposed mechanisms for their antibacterial effect is the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that these compounds can bind to and inhibit DNA gyrase B in Escherichia coli.[5] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.
Quantitative Data: The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Fluorinated Benzoylthioureas | E. coli | 31.25 - 62.5 | [5] |
| Fluorinated Benzoylthioureas | P. aeruginosa | 31.25 | [5] |
| Fluorinated Benzoylthioureas | C. albicans | 125 | [5] |
| N-(butylcarbamothioyl)-benzamide | S. agalactiae | 62.5 | [7] |
| Benzylthio Fluconazole Analogs | Candida isolates | 0.063 - 1 | [8] |
Anticancer Activity
Benzoylthio derivatives have emerged as a promising scaffold in oncology research, with demonstrated cytotoxic effects against various human cancer cell lines.[9] Their mechanisms are often multifaceted, involving the modulation of key signaling pathways that control cell growth and survival.[10][11]
Mechanism of Action: A notable mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[10] NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation and survival. Certain benzoylthio compounds can prevent the activation of NF-κB, leading to the suppression of these pro-survival genes and inducing apoptosis in cancer cells.[10] Another studied mechanism is the enhancement of HER-2 expression in breast cancer cells, which can increase their sensitivity to targeted therapies.[10]
Quantitative Data: The anticancer potential is evaluated using metrics like the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast Cancer) | IC50 | 1470 | [10] |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | IC50 | 640 | [10] |
| 2-benzylthio-4-chlorobenzenesulfonamide | NCI-H522 (Lung Cancer) | GI50 | 0.1 | [12] |
| 2-benzylthio-4-chlorobenzenesulfonamide | SK-MEL-2 (Melanoma) | GI50 | 0.1 | [12] |
| Dichlorophenyl chlorobenzothiazole | HOP-92 (Lung Cancer) | GI50 | 0.0718 | [9] |
| 3,5-bis-trifluoromethylphenylurea | ACHN (Renal Cancer) | GI50 | 0.542 | [9] |
Enzyme Inhibition
The structural features of benzoylthio compounds make them effective inhibitors of various enzymes implicated in disease.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Certain benzoylthio derivatives have been synthesized as ACE inhibitors for the management of hypertension. Compounds like 1-[[2-(benzoylthio)cyclopentyl]carbonyl]-L-proline were found to be as potent as captopril in reducing blood pressure in preclinical models.[13]
-
Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. A series of methyl 3-(substituted benzoyl)-2-phenylindolizine-1-carboxylates showed promising COX-2 inhibitory activity.[14]
Quantitative Data:
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Methyl 3-(benzoyl)-7-(cyano)-2-phenylindolizine-1-carboxylate (4e) | COX-2 | 6.71 | [14] |
Pharmacokinetics
The study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug is crucial for its development. While comprehensive pharmacokinetic data for many novel benzoylthio compounds are limited, studies on related structures provide valuable insights. For example, benfotiamine, a synthetic S-benzoylthiamine O-monophosphate derivative, demonstrates high bioavailability compared to thiamine.[15] After oral administration, it is dephosphorylated and absorbed, entering the bloodstream as S-benzoylthiamine, which is then converted to thiamine in erythrocytes and the liver.[15][16] However, this particular derivative does not significantly increase thiamine levels in the brain, suggesting its primary effects are in peripheral tissues.[15][16] The pharmacokinetic behavior of any new benzoylthio compound must be determined empirically, as small structural changes can significantly alter its ADME profile.[17][18]
Key Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).
-
Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
MTT Assay for Cell Cytotoxicity
The MTT assay is a colorimetric method for assessing cell viability, based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals, producing a purple solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated by plotting cell viability against compound concentration.
Conclusion
Benzoylthio compounds constitute a privileged scaffold in drug discovery, offering a foundation for developing therapeutics against a wide range of diseases. Their synthetic accessibility and the tunability of their structure allow for the optimization of activity against various targets, including bacteria, cancer cells, and key physiological enzymes. The research highlighted in this guide demonstrates significant potential in antimicrobial and anticancer applications. Future work should focus on elucidating detailed mechanisms of action, optimizing ADME properties for improved in vivo efficacy and safety, and advancing the most promising candidates into further preclinical and clinical development.
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of benzylthio analogs of fluconazole as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on anti-proliferative effect of benzoxathiole derivatives through inactivation of NF-κB in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin converting enzyme inhibitors as antihypertensive agents: 1-[(2-mercaptocycloalkyl)carbonyl]-L-prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and mechanism of action of detoxifying low-molecular-weight thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Marine-Derived Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of ACE Inhibitor Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of key enantioselective strategies for the synthesis of crucial chiral precursors for Angiotensin-Converting Enzyme (ACE) inhibitors. The development of stereochemically pure building blocks is paramount in the synthesis of modern pharmaceuticals, where a specific enantiomer often accounts for the desired therapeutic activity. This document details several powerful methodologies, including enzymatic reductions, diastereoselective alkylations of chiral glycine equivalents, and asymmetric hydrogenations, offering insights into their practical application in pharmaceutical development.
Enzymatic Asymmetric Reduction of Prochiral Ketones
Enzymatic catalysis offers a highly efficient and environmentally benign approach to chiral molecules. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a particularly valuable transformation in the synthesis of ACE inhibitor precursors. A key example is the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), a crucial intermediate for several ACE inhibitors. This is typically achieved through the stereoselective reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE).
Experimental Protocol: Biocatalytic Reduction of OPBE
This protocol details the asymmetric reduction of OPBE to (R)-HPBE using a recombinant E. coli expressing a carbonyl reductase.
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Recombinant E. coli cells expressing a carbonyl reductase
-
Glucose (for cofactor regeneration)
-
NADP+
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A reaction mixture is prepared containing 10 mM OPBE, 0.1 g/mL wet cells, 50 g/L glucose, and 0.1 mM NADP+ in 10 mL of 100 mM phosphate buffer (pH 7.0).
-
The reaction is incubated at 30°C with agitation for 24 hours.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The product, (R)-HPBE, is purified by silica gel chromatography.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Presentation: Enzymatic Reduction of OPBE
| Entry | Carbonyl Reductase Source | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Candida parapsilosis ATCC 7330 (CpCR) | 30 | 98.3 | >99.9 (R) | [1] |
| 2 | Engineered E. coli with CpCR-GDH fusion | 920 (fed-batch) | >99 | 99.9 (R) | [1] |
| 3 | Candida macedoniensis | 50 | >99 | >99 (R) | |
| 4 | Saccharomyces cerevisiae | 20 | 95 | 98 (R) |
Experimental Workflow: Enzymatic Reduction
Caption: Workflow for the enzymatic reduction of OPBE.
Diastereoselective Alkylation of Chiral Glycine Equivalents
The asymmetric synthesis of non-proteinogenic α-amino acids, which are core components of many ACE inhibitors, can be effectively achieved through the diastereoselective alkylation of chiral glycine enolates. This method utilizes a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. A prominent example is the use of a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand.
Experimental Protocol: Diastereoselective Alkylation of a Ni(II)-Glycine Complex
This protocol describes the alkylation of a chiral Ni(II) complex of a glycine Schiff base with an alkyl halide.
Materials:
-
(S)-N-(2-Benzoyl-4-chlorophenyl)-N-(benzyl)-prolinamide
-
Glycine
-
Nickel(II) nitrate hexahydrate
-
Potassium hydroxide
-
Alkyl halide (e.g., n-octyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Ni(II) complex: The chiral ligand, (S)-N-(2-Benzoyl-4-chlorophenyl)-N-(benzyl)-prolinamide, glycine, and nickel(II) nitrate are reacted in methanol in the presence of potassium hydroxide to form the chiral Ni(II)-glycine complex.
-
Alkylation: The dried Ni(II)-glycine complex is dissolved in anhydrous DMF. Powdered potassium hydroxide is added, and the mixture is stirred. The alkyl halide is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Workup: The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Hydrolysis and Auxiliary Removal: The crude alkylated complex is hydrolyzed with aqueous hydrochloric acid to release the α-amino acid and recover the chiral auxiliary.
-
Purification and Analysis: The resulting amino acid is purified, and the diastereomeric excess (de) of the alkylated product is determined by HPLC or NMR analysis.
Data Presentation: Diastereoselective Alkylation
| Entry | Alkyl Halide | Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| 1 | n-Octyl bromide | KOH | DMF | 98.1 | 98.8 | [2] |
| 2 | Benzyl bromide | K2CO3 | Acetonitrile | 95 | >95 | |
| 3 | Allyl bromide | NaH | THF | 92 | 93 | |
| 4 | Isobutyl iodide | LDA | THF/HMPA | 81 | 91:9 | [3] |
Signaling Pathway: Stereochemical Control in Alkylation
Caption: Stereocontrol in diastereoselective alkylation.
Asymmetric Hydrogenation of Dehydroamino Acids
Catalytic asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral α-amino acids. This reaction involves the hydrogenation of a prochiral dehydroamino acid derivative using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol outlines the asymmetric hydrogenation of an N-acyl-α-dehydroamino ester.
Materials:
-
N-acetyl-α-dehydrohomophenylalanine methyl ester
-
[Rh(COD)2]BF4
-
Chiral bisphosphine ligand (e.g., (R,R)-DIPAMP)
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, the N-acyl-α-dehydroamino ester, [Rh(COD)2]BF4, and the chiral ligand are placed in a pressure-resistant reaction vessel.
-
Degassed methanol is added, and the vessel is sealed.
-
The vessel is removed from the glovebox, and the system is purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (pressure and temperature are optimized for the specific substrate and catalyst) until the reaction is complete (monitored by GC or HPLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by chromatography to afford the chiral N-acyl-α-amino acid ester.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Data Presentation: Asymmetric Hydrogenation
| Entry | Substrate | Catalyst/Ligand | Solvent | H2 Pressure (bar) | ee (%) | Reference |
| 1 | Methyl 2-acetamidoacrylate | Rh/(R,R)-DIPAMP | Methanol | 3 | >95 | |
| 2 | Methyl (Z)-2-acetamidocinnamate | Rh/PhthalaPhos | Dichloromethane | 10 | >94 | |
| 3 | N-acetyl-dehydrophenylalanine | Ru/(R)-BINAP | Ethanol | 50 | >99 | |
| 4 | N-(1-phenylvinyl)acetamide | Rh/PhthalaPhos | Toluene | 20 | >95 |
Catalytic Cycle: Asymmetric Hydrogenation
Caption: Catalytic cycle for Rh-catalyzed hydrogenation.
Conclusion
The enantioselective synthesis of ACE inhibitor precursors is a critical area of research in pharmaceutical chemistry. The methodologies outlined in this guide—enzymatic asymmetric reduction, diastereoselective alkylation, and catalytic asymmetric hydrogenation—represent powerful and versatile tools for accessing these vital chiral building blocks with high stereochemical purity. The choice of a particular synthetic route will depend on factors such as substrate scope, scalability, and economic viability. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field, aiding in the development of efficient and robust synthetic strategies for the next generation of ACE inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 3-(benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(benzoylthio)-2-methylpropanoic acid is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril. The therapeutic efficacy of such drugs is often dependent on a specific enantiomer, making the efficient separation of the racemic mixture of 3-(benzoylthio)-2-methylpropanoic acid a critical step in the manufacturing process. This document provides detailed application notes and protocols for the chiral resolution of this compound, primarily focusing on the well-established method of diastereomeric salt crystallization with (+)-dehydroabietylamine.
Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is a classical and widely used technique for separating enantiomers.[1] This method involves reacting a racemic mixture of a chiral acid, such as (±)-3-(benzoylthio)-2-methylpropanoic acid, with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treating the salt with a strong acid to remove the resolving agent.
Primary Resolution Protocol: Using (+)-dehydroabietylamine
The resolution of (±)-3-(benzoylthio)-2-methylpropanoic acid using (+)-dehydroabietylamine is a well-documented and effective method, yielding the desired (-)-enantiomer, which is a key precursor for the synthesis of Captopril.[2]
Materials and Reagents:
-
(±)-3-(benzoylthio)-2-methylpropanoic acid
-
(+)-dehydroabietylamine
-
Ethyl acetate (or other aliphatic carboxylic acid lower alkyl esters)[2]
-
Triethylamine
-
Water
-
Denatured ethanol
-
Sodium hydroxide (2N aqueous solution)
-
Hydrochloric acid (dilute aqueous solution)
-
Ether
-
Pentane
-
Sodium sulfate (anhydrous)
Experimental Workflow:
Caption: Workflow for the chiral resolution of 3-(benzoylthio)-2-methylpropanoic acid.
Detailed Protocol:
Step 1: Formation of the Diastereomeric Salt
-
In a suitable flask, dissolve (±)-3-(benzoylthio)-2-methylpropanoic acid (e.g., 150 g, 0.669 moles) in ethyl acetate (1500 ml) under a nitrogen atmosphere, gently warming to 30°C.[2]
-
In a separate flask, prepare the resolving agent solution by adding water (75 ml) and triethylamine (54 ml, 0.387 moles) to ethyl acetate (1500 ml) at 50-55°C.[2]
-
To this second flask, add (+)-dehydroabietylamine acetate (127 g, 0.368 moles) in portions while stirring until fully dissolved, maintaining the temperature at 50-55°C.[2]
-
Rapidly add the warm resolving agent solution to the solution of the racemic acid. The temperature of the combined mixture should be approximately 40°C.[2]
-
Maintain the temperature at 40°C for about 10 minutes, optionally seeding with a small crystal of the desired diastereomeric salt.[2]
-
Cool the mixture to 30°C over 30 minutes, and then further cool to 20°C over another 30 minutes.[2]
-
Stir the resulting slurry at 20°C for an additional 30 minutes.[2]
-
Filter the solid precipitate and wash it with cold ethyl acetate.[2]
Step 2: Recrystallization of the Diastereomeric Salt
-
To further enhance the optical purity, recrystallize the obtained salt from denatured ethanol. Pre-heat the ethanol to 70-75°C to avoid prolonged heating of the salt.[2]
-
Dissolve the salt in the hot ethanol, allow it to cool, and crystallize.
-
Filter the purified dextrorotary salt: (-)-3-benzoylthio-2-methylpropanoic acid • (+)-dehydroabietylamine salt.[2]
Step 3: Liberation of the (-)-Enantiomer
-
Suspend the purified diastereomeric salt in a mixture of ether and ice water.[2]
-
Add 2N aqueous sodium hydroxide solution to basify the mixture, which will hydrolyze the salt.[2]
-
Separate the aqueous layer, which now contains the sodium salt of the desired acid, from the ether layer containing the resolving agent.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid. The desired (-)-3-benzoylthio-2-methylpropanoic acid will precipitate as an oil.[2]
-
Extract the oil with ether (e.g., 2 x 200 ml).[2]
-
Dry the combined ether extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[2]
-
Crystallize the resulting residue from a mixture of pentane and ether to obtain pure (-)-3-benzoylthio-2-methylpropanoic acid.[2]
Quantitative Data
The following table summarizes the quantitative data obtained from the resolution process as described in the reference literature.[2]
| Parameter | Value |
| Molar ratio of resolving agent to racemic acid | 0.45-0.60 moles of (+)-dehydroabietylamine per mole of acid |
| Solvent for crystallization | Ethyl acetate |
| Yield of (-)-3-benzoylthio-2-methylpropanoic acid | 38.7% to >45% |
| Melting point of resolved (-)-enantiomer | 63-65°C |
| Specific rotation [α]D of resolved (-)-enantiomer | -40.42° to -42.7° (c=2.2, EtOH) |
Alternative Resolution Strategies and Considerations
While the use of (+)-dehydroabietylamine is highly effective, other chiral resolving agents can be considered, although they have been reported to be less efficient for this specific compound.[2]
Alternative Chiral Amines:
-
(±)-α-methylbenzylamine
-
(+)-α-(1-naphthyl)ethylamine
-
l-ephedrine
It is noted that while these amines form salts with (±)-3-(benzoylthio)-2-methylpropanoic acid, the resulting diastereomeric salts may not have sufficient differences in solubility to allow for efficient separation and purification after one or two recrystallizations.[2]
Logical Relationship for Selecting a Resolution Strategy:
Caption: Decision tree for selecting a chiral resolution method.
Enzymatic Resolution:
Chiral Chromatography:
Direct separation of enantiomers using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) is another powerful technique.[4] This method is particularly useful for analytical-scale separation to determine enantiomeric excess (e.e.) and can also be scaled up for preparative separation. The development of a chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
Conclusion
The chiral resolution of 3-(benzoylthio)-2-methylpropanoic acid is a critical process for the synthesis of important pharmaceutical compounds. The diastereomeric salt crystallization with (+)-dehydroabietylamine provides a robust and scalable method for obtaining the optically pure (-)-enantiomer. The detailed protocol provided herein serves as a comprehensive guide for researchers in this field. While alternative methods such as enzymatic resolution and chiral chromatography are conceptually applicable, further research is required to develop specific and efficient protocols for this particular substrate.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 3. Preparation of Enantiomerically Pure 3-Heteryl-2-Methylpropanoic and 3-Heterylbutanoic Acids by Enzymatic Kinetic Resolution | Peers Int. [peers.international]
- 4. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid as a Key Intermediate for Captopril Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor developed and represents a breakthrough in the treatment of hypertension and congestive heart failure.[1][2] Its therapeutic efficacy is critically dependent on the specific stereochemistry of its structure. This document provides detailed application notes on the role of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid as a pivotal intermediate in the synthesis of Captopril. Included are comprehensive experimental protocols for the synthesis and resolution of this intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API).
Introduction: Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril exerts its therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which is crucial for regulating blood pressure and fluid balance.[3] By blocking ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] This inhibition leads to vasodilation (widening of blood vessels), reduced secretion of aldosterone, and a subsequent decrease in sodium and water retention, all of which contribute to lowering blood pressure and reducing cardiac workload.[3] The thiol (-SH) group in Captopril is essential for its potent inhibitory activity, as it binds to the zinc ion in the active site of the ACE enzyme.
The synthesis of Captopril requires precise stereochemical control, with the (S,S) configuration being the active form. This compound serves as a crucial chiral building block, providing the necessary stereocenter and a protected thiol group that can be deprotected in the final step of the synthesis.
Captopril's Mechanism of Action: RAAS Inhibition
Captopril's primary mechanism of action is the competitive inhibition of ACE. This intervention disrupts the normal physiological cascade of the RAAS, leading to a reduction in blood pressure. The binding of captopril to the enzyme not only blocks its enzymatic activity but can also trigger intracellular signaling pathways, contributing to its overall beneficial effects.[5][6]
Caption: Captopril inhibits ACE, preventing Angiotensin II formation and promoting vasodilation.
Synthetic Workflow Overview
The synthesis of Captopril from this compound involves a multi-step process that begins with the formation of the racemic acid, followed by optical resolution and subsequent coupling with L-proline.
Caption: Synthetic pathway for Captopril via the key intermediate.
Experimental Protocols
The following protocols are derived from established synthetic methods.[1][7] Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.
Protocol 1: Synthesis of (±)-3-(Benzoylthio)-2-methylpropanoic acid
This procedure describes the 1,4-addition of thiobenzoic acid to methacrylic acid to form the racemic product.
-
Materials:
-
Thiobenzoic acid
-
Methacrylic acid
-
Acetone (solvent)
-
Hexane
-
-
Procedure:
-
In a suitable reaction flask, dissolve thiobenzoic acid and methacrylic acid in acetone.
-
Reflux the reaction mixture for approximately 5 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or NMR).
-
After the reaction is complete, cool the mixture and partition it between hexane and the acetone/water phase.
-
Remove the acetone under reduced pressure.
-
Cool the resulting hexane solution to 0–5 °C to induce crystallization of the product, (±)-3-(Benzoylthio)-2-methylpropanoic acid.
-
Isolate the crystalline precipitate by filtration, wash with cold hexane, and dry under vacuum.
-
Protocol 2: Optical Resolution of (±)-3-(Benzoylthio)-2-methylpropanoic acid
This protocol uses (+)-dehydroabietylamine as a resolving agent to separate the desired (S)-(-) enantiomer from the racemic mixture.[7]
-
Materials:
-
(±)-3-(Benzoylthio)-2-methylpropanoic acid
-
(+)-Dehydroabietylamine (resolving agent)
-
Ethyl acetate (resolution solvent)
-
Methylene chloride
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the racemic acid from Protocol 1 in ethyl acetate at room temperature (20-30 °C).
-
In a separate flask, dissolve (+)-dehydroabietylamine (approx. 0.5-0.6 molar equivalents relative to the racemic acid) in ethyl acetate.
-
Slowly add the resolving agent solution to the racemic acid solution.
-
Allow the mixture to stand, promoting the crystallization of the less soluble diastereomeric salt: (-)-3-benzoylthio-2-methyl propanoic acid, (+)-dehydroabietylamine salt.
-
Isolate the dextrorotatory salt by filtration. The salt can be recrystallized from a suitable solvent like ethanol to improve optical purity.
-
To liberate the free acid, partition the isolated salt between methylene chloride and water.
-
Acidify the aqueous layer with HCl to a pH of 1-2.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the optically pure this compound.
-
Protocol 3: Synthesis of Captopril
This protocol details the coupling of the resolved acid with L-proline, followed by deprotection to yield Captopril. This is a generalized procedure; activation of the carboxylic acid (e.g., to an acid chloride) is a common preliminary step.
-
Materials:
-
This compound
-
Thionyl chloride (for acid chloride formation)
-
L-proline
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Concentrated ammonia solution or ammonium hydrosulfide for deprotection
-
-
Procedure:
-
(Activation) Convert this compound to its more reactive acid chloride by treating it with thionyl chloride in an inert solvent like dichloromethane. Remove excess thionyl chloride and solvent under vacuum.
-
(Coupling) In a separate flask, dissolve L-proline in a cold (0-5 °C) aqueous NaOH solution.
-
Slowly add the prepared acid chloride to the L-proline solution while maintaining the temperature and a basic pH (8-10) by the concurrent addition of NaOH solution.
-
Once the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Acidify the reaction mixture with concentrated HCl to pH 1-2 and extract the N-acylated proline derivative with ethyl acetate.
-
(Deprotection) Concentrate the organic extracts. The resulting protected captopril intermediate is then treated with a nucleophile, such as concentrated aqueous ammonia, to cleave the benzoyl protecting group, exposing the free thiol.
-
Following deprotection, purify the crude Captopril by crystallization or chromatography to obtain the final API.
-
Data Presentation
The efficiency of each synthetic step is critical for the overall process viability. The table below summarizes typical yields reported in the literature for key transformations.
| Synthetic Step | Product | Reported Yield | Reference |
| Resolution | (-)-acid, (+)-amine salt | 54.5% (initial crop) | [7] |
| Coupling & Deprotection | Captopril | 93% (final step) | [8] |
| Synthesis of Intermediate | 3-acetylthio-2-methylpropanoic acid | 91.8% | [2] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific conditions used. The yield for the acetylthio analog is included for comparison.
Conclusion
This compound is a highly valuable intermediate for the stereospecific synthesis of Captopril. The benzoyl group serves as an effective protecting group for the thiol moiety, which is crucial for the drug's biological activity. The protocols outlined provide a framework for the laboratory-scale synthesis, emphasizing the critical resolution step that ensures the correct stereochemistry of the final drug product. Mastery of this synthetic route is essential for professionals involved in the development and manufacturing of this important antihypertensive agent.
References
- 1. scispace.com [scispace.com]
- 2. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. What is the mechanism of Captopril? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 8. Captopril synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Preparation of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors. This document provides a detailed protocol for its preparation, commencing with the synthesis of the racemic mixture followed by a chiral resolution to isolate the desired (S)-enantiomer. The protocol includes a comprehensive list of materials and reagents, step-by-step experimental procedures, and expected analytical data.
Introduction
The stereospecific synthesis of chiral molecules is of paramount importance in the pharmaceutical industry due to the differential biological activity of enantiomers. This compound serves as a critical building block for the synthesis of active pharmaceutical ingredients. The following protocol details a robust and reproducible method for its preparation, involving the synthesis of (±)-3-benzoylthio-2-methylpropanoic acid and subsequent resolution using (+)-dehydroabietylamine as a resolving agent.
Chemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃S | [1][2] |
| Molecular Weight | 224.28 g/mol | [1][2] |
| Melting Point | 61-63 °C | [3] |
| Boiling Point | 367.5 ± 34.0 °C (Predicted) | [3] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.20 ± 0.10 (Predicted) | [3] |
| Specific Rotation ([α]D²⁵) | -42.3° (c=2 in ethanol) | [4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Chloroform, Ethanol, Methanol | [3] |
Experimental Protocol
The preparation is a two-stage process: first, the synthesis of the racemic mixture, and second, the resolution of the desired (S)-enantiomer.
Part 1: Synthesis of (±)-3-Benzoylthio-2-methylpropanoic acid
This procedure follows a conventional method by reacting thiobenzoic acid with methacrylic acid.[4]
Materials and Reagents:
-
Thiobenzoic acid
-
Methacrylic acid
-
Acetone
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzoic acid and methacrylic acid in acetone.
-
Heat the reaction mixture to reflux and maintain for 5 hours.[4]
-
After cooling to room temperature, partition the resulting product between hexane and the acetone layer.[4]
-
Separate the layers and concentrate the acetone phase under reduced pressure using a rotary evaporator to yield the crude (±)-3-benzoylthio-2-methylpropanoic acid.
-
The crude product can be used directly in the next step or purified further by crystallization.
Part 2: Resolution of (S)-(-)-3-Benzoylthio-2-methylpropanoic acid
This step utilizes (+)-dehydroabietylamine as a chiral resolving agent to selectively precipitate the desired diastereomeric salt.[4]
Materials and Reagents:
-
(±)-3-Benzoylthio-2-methylpropanoic acid (from Part 1)
-
(+)-Dehydroabietylamine acetate
-
Ethyl acetate
-
Triethylamine
-
Water
-
Methylene chloride
-
1N Sodium hydroxide (NaOH)
-
Hexane
-
Beakers and flasks
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
A. Formation and Isolation of the Diastereomeric Salt:
-
In a large flask, heat ethyl acetate to 50-55 °C. Add water and triethylamine to the heated solvent.[4]
-
While maintaining the temperature, add (+)-dehydroabietylamine acetate in portions and stir until completely dissolved.[4]
-
In a separate flask, dissolve the (±)-3-benzoylthio-2-methylpropanoic acid in ethyl acetate, warming to approximately 30 °C.[4]
-
Rapidly add the solution of (+)-dehydroabietylamine acetate to the solution of the racemic acid. The temperature of the combined mixture should be around 40 °C.[4]
-
Maintain the temperature at 40 °C for a short period to allow for seeding, then cool the mixture first to 30 °C and then to 20 °C. It is important to avoid prolonged heating above 40 °C to prevent decomposition.[4]
-
Allow the mixture to stand, optionally in an ice bath overnight, to facilitate complete precipitation of the diastereomeric salt.[4]
-
Collect the solid product, the (-)-3-benzoylthio-2-methyl-propanoic acid, (+)-dehydroabietylamine salt, by filtration.
-
Wash the collected solid with cold ethanol and then dry in a vacuum oven at a temperature between 35-45 °C to a constant weight.[4]
B. Isolation of (S)-(-)-3-Benzoylthio-2-methylpropanoic acid:
-
In a beaker, prepare a biphasic mixture of methylene chloride and water. Add 1N sodium hydroxide to this mixture.[4]
-
Add the dried diastereomeric salt obtained in the previous step to the stirred biphasic mixture. This will partition the components, with the dehydroabietylamine remaining in the organic phase and the sodium salt of the desired acid in the aqueous phase.[4]
-
Separate the aqueous layer.
-
Cool the aqueous solution in an ice bath and acidify with a suitable acid (e.g., dilute HCl) to precipitate the (S)-(-)-3-benzoylthio-2-methylpropanoic acid.
-
Extract the precipitated product into an organic solvent such as ether.[4]
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting solid is washed with hexane and dried in a vacuum oven at a temperature below 35 °C.[4]
Expected Yields and Characterization
| Step | Product | Yield | Melting Point | Specific Rotation ([α]D²⁵) |
| Resolution | (-)-3-benzoylthio-2-methyl-propanoic acid, (+)-dehydroabietylamine salt | ~59.2% | 156-157 °C | +16.2° (c=2, THF) |
| Final Product | (-)-3-benzoylthio-2-methyl-propanoic acid | ~86.8% (from salt) | 68.5-69.7 °C | -42.4° (c=2, EtOH) |
Data sourced from a representative patent example.[4] Actual yields may vary.
Visualized Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thiobenzoic acid has a strong, unpleasant odor. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Handle acids and bases with caution.
This protocol provides a comprehensive guide for the successful synthesis of this compound. Adherence to the outlined steps and safety precautions is essential for achieving high yields and purity.
References
- 1. This compound | 72679-02-8 [chemicalbook.com]
- 2. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 72679-02-8 [m.chemicalbook.com]
- 4. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors such as Zofenopril.[1][2] The stereochemistry of this molecule is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods are essential for its characterization, particularly for determining enantiomeric purity, potency, and impurity profiles.
These application notes provide a comprehensive overview of the analytical methodologies for this compound, including chromatographic and spectroscopic techniques. Detailed protocols are provided to guide researchers in the quality control and characterization of this important synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Benzoylthio)-2-methylpropanoic acid is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃S | [3] |
| Molecular Weight | 224.28 g/mol | [3] |
| CAS Number | 72679-02-8 ((S)-enantiomer) | [4] |
| IUPAC Name | (2S)-3-(benzoylthio)-2-methylpropanoic acid | [4] |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and enantiomeric excess of this compound.
Chiral HPLC for Enantiomeric Purity
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (S)- and (R)-enantiomers of 3-(Benzoylthio)-2-methylpropanoic acid to determine enantiomeric purity.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC with UV/DAD detector |
| Column | Chiral Stationary Phase (CSP) column (e.g., Lux Cellulose-2, Chiralpak AD-H, or similar polysaccharide-based column) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The ratio may need optimization depending on the column used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. |
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic mixture to confirm the resolution of the two enantiomer peaks.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of a reference standard of the (S)-enantiomer.
-
Calculate the enantiomeric purity by determining the area percentage of the (S)-enantiomer peak relative to the total area of both enantiomer peaks.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Reversed-Phase HPLC for Purity and Impurity Profiling
A reversed-phase HPLC (RP-HPLC) method can be developed to assess the chemical purity of this compound and to identify and quantify any process-related impurities or degradation products.[7]
Experimental Protocol: RP-HPLC for Chemical Purity
Objective: To determine the chemical purity and impurity profile of this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC with UV/DAD detector |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient elution (example):0-20 min: 30-70% B20-25 min: 70% B25-30 min: 70-30% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in a mixture of acetonitrile and water (e.g., 50:50, v/v) to a final concentration of approximately 0.5 mg/mL. |
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 20 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as the area percentage relative to the total area of all peaks.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC Purity Analysis.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
~1.2-1.4 (d, 3H): Methyl protons (-CH₃)
-
~2.8-3.0 (m, 1H): Methine proton (-CH-)
-
~3.2-3.5 (m, 2H): Methylene protons (-CH₂-)
-
~7.4-7.6 (m, 3H): Aromatic protons (meta and para)
-
~7.9-8.1 (m, 2H): Aromatic protons (ortho)
-
~12.0 (br s, 1H): Carboxylic acid proton (-COOH)
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ, ppm):
-
~16-18: Methyl carbon (-CH₃)
-
~35-37: Methylene carbon (-CH₂)
-
~40-42: Methine carbon (-CH-)
-
~127-134: Aromatic carbons
-
~166-168: Thioester carbonyl carbon (-C=O)
-
~178-180: Carboxylic acid carbonyl carbon (-COOH)
-
Experimental Protocol: NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Assign the peaks to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: [M-H]⁻ at m/z 223.04 for the deprotonated molecule in negative ion mode ESI-MS.
-
Key Fragments: Fragmentation may involve the loss of the benzoyl group or cleavage of the thioester bond. A prominent fragment at m/z 105 corresponding to the benzoyl cation (C₆H₅CO⁺) is expected in positive ion mode.[3]
Experimental Protocol: LC-MS
-
Use the RP-HPLC method described above.
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Acquire the mass spectrum of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8]
-
Expected Absorption Bands (cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid
-
~1680-1710: C=O stretch of the carboxylic acid
-
~1660-1690: C=O stretch of the thioester
-
~1580, 1450: C=C stretching of the aromatic ring
-
~690-770: C-H bending of the benzene ring
-
Experimental Protocol: FTIR Spectroscopy
-
Acquire the FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Logical Relationship of Analytical Methods
Caption: Interrelation of Analytical Techniques.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and enantiomeric integrity of this critical pharmaceutical intermediate. Adherence to these or similar validated methods is crucial for maintaining high-quality standards in drug development and manufacturing.
References
- 1. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID(4767-00-4) 1H NMR [m.chemicalbook.com]
HPLC analysis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
An Application Note and Protocol for the HPLC Analysis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
Application Note
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The stereochemical purity of this intermediate is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification and enantiomeric purity assessment is essential for quality control in drug development and manufacturing. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Analytical Challenge
The primary analytical challenges involve the separation of the (S)-enantiomer from its (R)-enantiomer and the accurate quantification of the (S)-enantiomer in the presence of potential impurities. Due to the chiral nature of the molecule, a chiral stationary phase (CSP) is recommended for the enantiomeric purity determination. For simple quantification (assay) without chiral separation, a standard reversed-phase column can be utilized.
Methodology Overview
This document outlines two potential HPLC methods:
-
Isocratic Reversed-Phase HPLC for Assay: A straightforward method for determining the concentration (assay) of 3-(Benzoylthio)-2-methylpropanoic acid.
-
Chiral HPLC for Enantiomeric Purity: A method designed to separate the (S) and (R) enantiomers to determine the enantiomeric excess (e.e.).
The proposed methods are based on the analysis of structurally similar compounds, including other propanoic acid derivatives and the final product, Captopril.[1][2][3][4]
Experimental Protocols
Method 1: Isocratic Reversed-Phase HPLC for Assay
This method is suitable for quantifying the total amount of 3-(Benzoylthio)-2-methylpropanoic acid.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Acid (e.g., 60:40:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Method 2: Chiral HPLC for Enantiomeric Purity
This method is designed to separate the (S) and (R) enantiomers. Chiral separations often require screening of different chiral stationary phases and mobile phases.[2][5][6]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives)
-
Hexane or Heptane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (analytical grade)
-
Racemic 3-(Benzoylthio)-2-methylpropanoic acid (for method development)
-
This compound reference standard
2. Chromatographic Conditions (Starting Point)
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane : Isopropanol : TFA (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
3. Sample Preparation
-
Racemic Standard: Prepare a solution of the racemic mixture in the mobile phase (e.g., 100 µg/mL) to confirm the separation of the two enantiomers.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the racemic standard to identify the retention times of the (S) and (R) enantiomers. The elution order will depend on the specific chiral column used.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Data Presentation
Table 1: System Suitability Parameters for Assay Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | (To be determined) |
| Theoretical Plates (N) | ≥ 2000 | (To be determined) |
| % RSD of Peak Area (n=5) | ≤ 2.0% | (To be determined) |
| % RSD of Retention Time (n=5) | ≤ 1.0% | (To be determined) |
Table 2: Results for Chiral Separation
| Compound | Retention Time (min) | Resolution (Rs) |
| (S)-enantiomer | (To be determined) | \multirow{2}{*}{(To be determined)} |
| (R)-enantiomer | (To be determined) |
Visualizations
Caption: Workflow for the HPLC Assay of this compound.
Caption: Logical diagram illustrating the principle of chiral separation by HPLC.
References
- 1. scispace.com [scispace.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, captopril. The stereochemistry and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and verification of this compound, ensuring its identity, purity, and correct stereochemical configuration. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound.
Molecular Structure
Caption: Molecular Structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the racemic mixture of 3-(benzoylthio)-2-methylpropanoic acid involves the reaction of thiobenzoic acid with methacrylic acid. The resolution of the racemic mixture to obtain the desired (S)-enantiomer can be achieved using a chiral resolving agent such as (+)-dehydroabietylamine[1].
Materials:
-
(±)-3-(Benzoylthio)-2-methylpropanoic acid
-
(+)-Dehydroabietylamine
-
Ethyl acetate
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Dissolve the racemic (±)-3-(benzoylthio)-2-methylpropanoic acid in a suitable solvent like ethyl acetate.
-
Add a solution of (+)-dehydroabietylamine in the same solvent.
-
Allow the diastereomeric salt of the (S)-enantiomer to crystallize.
-
Isolate the salt by filtration.
-
Treat the salt with a base, such as sodium hydroxide, to liberate the (S)-acid.
-
Acidify the aqueous solution with an acid, like hydrochloric acid, to precipitate the this compound.
-
Filter, wash with water, and dry the product.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Data Presentation
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | broad singlet | 1H | H -OOC- |
| ~7.9 - 8.1 | multiplet | 2H | ortho-H (Benzoyl) |
| ~7.4 - 7.6 | multiplet | 3H | meta- & para-H (Benzoyl) |
| ~3.2 - 3.4 | multiplet | 2H | -S-CH ₂- |
| ~2.8 - 3.0 | multiplet | 1H | -CH (CH₃)- |
| ~1.2 - 1.4 | doublet | 3H | -CH(CH ₃)- |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | C =O (Thioester) |
| ~179 | C =O (Carboxylic Acid) |
| ~137 | Quaternary C (Benzoyl) |
| ~133 | para-C (Benzoyl) |
| ~128 | ortho-/meta-C (Benzoyl) |
| ~127 | ortho-/meta-C (Benzoyl) |
| ~40 | -C H(CH₃)- |
| ~35 | -S-C H₂- |
| ~17 | -CH(C H₃)- |
Data Interpretation and Structural Confirmation
The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the structure of this compound.
Caption: Experimental workflow for NMR-based structural confirmation.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The integration of the signals confirms the relative number of protons in each environment. The multiplicity (singlet, doublet, multiplet) and coupling constants (J-values) reveal the connectivity of the protons. The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are characteristic of the functional groups they belong to (e.g., carbonyl, aromatic, aliphatic).
By analyzing both spectra, researchers can piece together the molecular structure and confirm the identity of the synthesized compound as this compound. Furthermore, the use of chiral shift reagents in NMR can be employed to confirm the enantiomeric purity of the sample.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization and quality control of this compound. The detailed protocols and expected spectral data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important pharmaceutical intermediate.
References
Application Notes and Protocols for (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a chiral building block primarily utilized as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Captopril.[1] Captopril, a potent antihypertensive agent, is a proline derivative that can be considered a modified dipeptide. The synthesis of Captopril from this compound serves as a prime example of solution-phase peptide coupling. The benzoyl group serves as a protecting group for the thiol functionality, which is crucial for the biological activity of the final drug molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Captopril.
Physicochemical Properties
| Property | Value |
| CAS Number | 72679-02-8 |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| Melting Point | 69-71.5 °C |
| Appearance | White to off-white powder |
Application in Peptide Synthesis: The Case of Captopril
The primary application of this compound in a peptide synthesis context is the acylation of L-proline to form the Captopril backbone. This process involves the activation of the carboxylic acid, coupling with the amino acid, and subsequent deprotection of the thiol group.
Experimental Workflow for Captopril Synthesis
Caption: Workflow for the synthesis of Captopril.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoyl chloride
Objective: To activate the carboxylic acid of this compound for subsequent coupling with L-proline.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude (S)-3-(Benzoylthio)-2-methylpropanoyl chloride. This product is typically used in the next step without further purification.
Protocol 2: Coupling of (S)-3-(Benzoylthio)-2-methylpropanoyl chloride with L-Proline
Objective: To form the amide bond between the activated acyl chloride and L-proline.
Materials:
-
(S)-3-(Benzoylthio)-2-methylpropanoyl chloride (from Protocol 1)
-
L-Proline
-
Sodium hydroxide (NaOH) solution
-
Water, purified
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a separate reaction flask, dissolve L-proline (1 equivalent) in a cooled (0-5 °C) aqueous solution of sodium hydroxide (2 equivalents).
-
To the vigorously stirred L-proline solution, slowly and simultaneously add the crude (S)-3-(Benzoylthio)-2-methylpropanoyl chloride (dissolved in a minimal amount of a suitable organic solvent like acetone or THF) and a solution of sodium hydroxide to maintain the pH of the reaction mixture between 8 and 10.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product, 1-[(S)-3-(Benzoylthio)-2-methylpropanoyl]-L-proline, with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Deprotection of the Benzoyl Group to Yield Captopril
Objective: To remove the benzoyl protecting group to reveal the free thiol of Captopril.
Materials:
-
1-[(S)-3-(Benzoylthio)-2-methylpropanoyl]-L-proline (from Protocol 2)
-
Ammonia (aqueous or methanolic solution)
Procedure:
-
Dissolve the crude 1-[(S)-3-(Benzoylthio)-2-methylpropanoyl]-L-proline in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous or methanolic solution of ammonia.
-
Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude Captopril can be purified by recrystallization or chromatography.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Activation | This compound | SOCl₂, DCM | 0 to RT | 2-4 | Typically high, used directly |
| Coupling | (S)-3-(Benzoylthio)-2-methylpropanoyl chloride, L-Proline | NaOH, Water, Ethyl Acetate | 0-5 | 1-2 | ~95% |
| Deprotection | 1-[(S)-3-(Benzoylthio)-2-methylpropanoyl]-L-proline | Ammonia, Methanol | 0 to RT | 2-4 | ~93% |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Signaling Pathway of the Final Product: Captopril
While this compound itself is not directly involved in signaling pathways, its end-product, Captopril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).
Caption: Mechanism of action of Captopril.
Captopril's therapeutic effects, including the lowering of blood pressure, are achieved by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Conclusion
This compound is a valuable chiral intermediate, with its application in peptide synthesis being highly specific to the production of the ACE inhibitor Captopril. The provided protocols outline a reliable method for the synthesis of Captopril, demonstrating a practical application of solution-phase peptide coupling and protecting group chemistry. For researchers and professionals in drug development, understanding the synthesis and application of this compound is crucial for the production of this important therapeutic agent.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a pivotal chiral intermediate in the pharmaceutical industry, primarily utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Its most notable application is in the production of Captopril, a widely prescribed medication for the management of hypertension and certain types of congestive heart failure. The specific stereochemistry of the (S)-enantiomer is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the large-scale synthesis of this compound, focusing on the preparation of the racemic mixture followed by a robust chiral resolution process.
Application Notes
This compound serves as a critical building block in the synthesis of Captopril. The therapeutic action of Captopril is centered on its ability to inhibit the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. The benzoylthio group in the intermediate acts as a protecting group for the thiol functionality, which is crucial for the ACE inhibitory activity of Captopril. The large-scale synthesis of this intermediate is therefore a critical step in the manufacturing of this important antihypertensive drug.[1]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the RAAS pathway and the point of inhibition by ACE inhibitors like Captopril.
Caption: Mechanism of action within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
The large-scale synthesis of this compound is typically achieved in two main stages:
-
Synthesis of the racemic mixture (±)-3-(Benzoylthio)-2-methylpropanoic acid.
-
Chiral resolution of the racemic mixture to isolate the desired (S)-enantiomer.
Stage 1: Synthesis of (±)-3-(Benzoylthio)-2-methylpropanoic acid
This procedure involves the reaction of thiobenzoic acid with methacrylic acid.
Materials and Reagents:
-
Thiobenzoic acid
-
Methacrylic acid
-
Acetone
-
Hexane
Protocol:
-
In a suitable large-scale reactor, dissolve thiobenzoic acid and methacrylic acid in acetone.
-
Reflux the reaction mixture for approximately 5 hours.
-
After the reaction is complete, partition the resulting product between hexane and the acetone solution.
-
Remove the acetone by distillation.
-
Cool the remaining hexane solution to 0-5°C to induce crystallization of the racemic product.
-
Filter the crystalline precipitate and dry under vacuum to yield (±)-3-(Benzoylthio)-2-methylpropanoic acid.[2]
Stage 2: Chiral Resolution using (+)-Dehydroabietylamine
This protocol details the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which is referred to as the (-)-enantiomer in the source patent.[2]
Materials and Reagents:
-
(±)-3-(Benzoylthio)-2-methylpropanoic acid (BTMPA)
-
(+)-Dehydroabietylamine acetate (DHAA)
-
Ethyl acetate
-
Triethylamine
-
Water
-
Methylene chloride
-
1N Sodium hydroxide solution
-
2N Hydrochloric acid solution
-
Hexane
Protocol:
Part A: Formation and Isolation of the Diastereomeric Salt
-
Prepare the resolving agent solution: In a separate vessel, heat ethyl acetate to 50-55°C. Add water and triethylamine. While maintaining the temperature, add (+)-dehydroabietylamine acetate (DHAA) in portions and stir until completely dissolved.
-
Prepare the racemic acid solution: In the main reactor, dissolve (±)-3-(Benzoylthio)-2-methylpropanoic acid (BTMPA) in ethyl acetate at 30°C under a nitrogen atmosphere.
-
Quickly add the DHAA solution to the BTMPA solution. The temperature of the mixture will rise to approximately 40°C.
-
Maintain the temperature at 40°C for 10 minutes for seeding.
-
Cool the mixture to 30°C over 30 minutes, and then further cool to 20°C over another 30 minutes.
-
Stir the mixture at 20°C for 30 minutes to allow for complete crystallization of the diastereomeric salt.
-
Filter the solid salt and reslurry it in fresh ethyl acetate at room temperature to wash away impurities.
-
Filter the purified salt and dry it to obtain the (-)-3-benzoylthio-2-methyl propanoic acid, (+)-dehydroabietylamine salt.
Part B: Liberation of the (-)-Enantiomer
-
Partition the diastereomeric salt between methylene chloride and water.
-
Add 1N sodium hydroxide solution to adjust the pH to between 10.2 and 10.5, ensuring all solids dissolve.
-
Separate the aqueous and organic layers. Wash the methylene chloride layer with water.
-
Combine all aqueous layers and wash with methylene chloride to remove the liberated (+)-dehydroabietylamine.
-
Cool the combined aqueous layer to 0-5°C and acidify with 2N hydrochloric acid to a pH of 1.5-2.0, which will precipitate the desired acid as an oil.
-
Extract the oil with methylene chloride.
-
Wash the combined methylene chloride extracts with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain a crude oil.
-
Crystallize the crude product from a hexane solution by cooling to 0-5°C.
-
Filter the solids, wash with cold hexane, and dry in a vacuum oven below 55°C to yield the final product, this compound.[2]
Data Presentation
The following tables summarize quantitative data derived from a representative large-scale batch as described in the cited patent literature.[2]
Table 1: Reagents for Diastereomeric Salt Formation
| Reagent | Moles | Quantity |
| (±)-BTMPA | 1.615 | 362.2 g |
| (+)-DHAA | 0.901 | 311.2 g |
| Triethylamine | - | 132.3 ml |
| Ethyl Acetate | - | ~7340 ml |
| Water | - | 184 ml |
Table 2: Yield and Properties of the Diastereomeric Salt and Final Product
| Compound | Yield | Melting Point (°C) | Optical Rotation [α]D |
| (-)-BTMPA, (+)-DHAA Salt | 54.5% (initial crop) | 153-153.5 | +16.2° (c=2, THF) |
| (-)-3-Benzoylthio-2-methylpropanoic acid | 83.2% | 68.5-69.5 | -42.4° (c=2, EtOH) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and resolution process.
Caption: Workflow for the synthesis and resolution of (S)-(-)-BTMPA.
References
Application Notes and Protocols for Thiol-Protecting Groups in Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common protecting groups for the thiol functionality in propanoic acid derivatives, with a focus on their application in organic synthesis and drug development. The protocols and data presented are intended to guide researchers in selecting and utilizing appropriate protective strategies for 3-mercaptopropanoic acid and related structures.
Introduction
3-Mercaptopropanoic acid and its derivatives are important building blocks in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both a carboxylic acid and a thiol group necessitates a robust protection strategy to achieve selective modifications. The thiol group, being a strong nucleophile and easily oxidized, requires protection to prevent unwanted side reactions during the manipulation of the carboxylic acid moiety or other functional groups in the molecule. This document focuses on two widely used thiol protecting groups: the acid-labile trityl (Trt) group and the acetamidomethyl (Acm) group, which is stable to acidic conditions but can be removed by specific reagents.
Orthogonal Protection Strategy
In the context of 3-mercaptopropanoic acid derivatives, an orthogonal protection strategy is crucial. This allows for the selective deprotection of one functional group while the other remains protected. For instance, the thiol group can be protected with a group stable to the conditions required for esterification or amidation of the carboxylic acid, and vice-versa. The combination of a base-labile protecting group for the carboxylic acid (e.g., methyl or ethyl ester) and an acid-labile (e.g., Trt) or heavy metal-sensitive (e.g., Acm) protecting group for the thiol allows for a high degree of synthetic flexibility.
Data Presentation: Comparison of Thiol Protecting Groups
The following table summarizes the key characteristics and reaction conditions for the trityl and acetamidomethyl protecting groups when applied to 3-mercaptopropanoic acid.
| Protecting Group | Protection Reaction Conditions | Typical Yield (%) | Deprotection Reagents | Deprotection Conditions | Typical Yield (%) | Stability |
| Trityl (Trt) | 3-Mercaptopropanoic acid, Trityl chloride, CH₂Cl₂, 25°C, 16 h | 94[1] | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), H₂O | TFA/TIS/H₂O (95:2.5:2.5, v/v/v), 2 min | High (Qualitative)[2] | Stable to basic conditions, labile to acid.[3] |
| Acetamidomethyl (Acm) | 3-Mercaptopropanoic acid, N-(hydroxymethyl)acetamide, aq. HCl | Not specified for 3-mercaptopropionic acid, but high for cysteine. | Iodine (I₂) | I₂ in 80% AcOH | High (Qualitative)[4] | Stable to acidic and basic conditions.[2] |
| Mercury(II) acetate (Hg(OAc)₂) | Hg(OAc)₂ in 10% aq. AcOH, pH 4 | High (Qualitative)[1] |
Experimental Protocols
Protocol 1: Synthesis of S-Trityl-3-mercaptopropionic acid
This protocol describes the protection of the thiol group of 3-mercaptopropionic acid with a trityl group.[1][5][6]
Materials:
-
3-Mercaptopropionic acid
-
Trityl chloride (TrCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve 3-mercaptopropionic acid (1.0 eq) and trityl chloride (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford S-trityl-3-mercaptopropionic acid as a white solid. A reported yield for a similar procedure is 94%.[1]
Protocol 2: Deprotection of S-Trityl-3-mercaptopropionic acid
This protocol outlines the removal of the trityl protecting group to regenerate the free thiol.[2]
Materials:
-
S-Trityl-3-mercaptopropionic acid derivative
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Dissolve the S-trityl-protected propanoic acid derivative in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Stir the mixture at room temperature for 2 minutes.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the cleaved trityl cation and other byproducts.
-
Dry the product under vacuum.
Protocol 3: Synthesis of S-Acetamidomethyl-3-mercaptopropionic acid (Adapted from Cysteine Protocol)
This protocol is adapted from the well-established procedure for the S-Acm protection of cysteine.[7]
Materials:
-
3-Mercaptopropionic acid
-
N-(hydroxymethyl)acetamide
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve 3-mercaptopropionic acid (1.0 eq) and N-(hydroxymethyl)acetamide (1.1 eq) in water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
Allow the reaction mixture to stand at room temperature for 1-2 days, monitoring by TLC.
-
Upon completion, concentrate the solution under reduced pressure.
-
Purify the crude product by a suitable method, such as crystallization or chromatography, to yield S-acetamidomethyl-3-mercaptopropionic acid.
Protocol 4: Deprotection of S-Acetamidomethyl-protected Thiol
This protocol describes the removal of the Acm group using iodine to form a disulfide bond.[4]
Materials:
-
S-Acm-protected propanoic acid derivative
-
Iodine (I₂)
-
80% aqueous acetic acid (AcOH)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve the S-Acm-protected compound in 80% aqueous acetic acid.
-
Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.
-
Stir the reaction at room temperature and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, quench the excess iodine by adding a solution of sodium thiosulfate until the yellow color disappears.
-
Isolate and purify the resulting disulfide product by standard methods.
Signaling Pathways and Experimental Workflows
Caption: General workflow for thiol protection and deprotection.
Caption: Orthogonal protection strategy for 3-mercaptopropanoic acid.
Conclusion
The choice of a thiol protecting group for propanoic acid derivatives is dictated by the overall synthetic strategy. The trityl group offers the advantage of being easily removed under mild acidic conditions, making it suitable for syntheses where acid-labile groups are not present elsewhere in the molecule. The acetamidomethyl group provides robustness towards both acidic and basic conditions, allowing for a wider range of transformations on the rest of the molecule before its specific removal. The protocols and data provided herein serve as a guide for the rational selection and application of these protecting groups in the synthesis of complex molecules for research and drug development.
References
Troubleshooting & Optimization
Improving the yield of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid synthesis
Welcome to the Technical Support Center for the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for synthesizing the target molecule:
-
Racemic Synthesis followed by Chiral Resolution: This common industrial method involves the reaction of thiobenzoic acid with methacrylic acid to produce a racemic mixture of (±)-3-benzoylthio-2-methylpropanoic acid.[1] The desired (S)-enantiomer is then isolated by forming a diastereomeric salt with a chiral resolving agent, such as (+)-dehydroabietylamine, followed by separation and hydrolysis.[1]
-
Asymmetric Synthesis: This approach starts with a chiral precursor, typically (S)-3-hydroxy-2-methylpropanoic acid or its ester derivative. The hydroxyl group is then converted to the benzoylthio group, often via a Mitsunobu reaction using thiobenzoic acid, which proceeds with an inversion of stereochemistry.[2][3][4]
Q2: Why is the stereochemistry of this compound important?
A2: The (S)-enantiomer is a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[1] Biological systems are highly stereospecific, and typically only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, obtaining the enantiomerically pure (S)-form is critical.
Q3: What are the key starting materials for the synthesis?
A3: For the racemic route, the key starting materials are methacrylic acid and thiobenzoic acid.[1] For the asymmetric route, a common starting material is (S)-3-hydroxy-2-methylpropionate (also known as (S)-(+)-Roche ester) or the corresponding acid.[5]
Synthesis Pathways Overview
The following diagram illustrates the two primary synthetic strategies.
Caption: High-level overview of the two main synthesis strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low yield during the synthesis of racemic (±)-3-benzoylthio-2-methylpropanoic acid.
-
Question: My yield is significantly lower than expected when reacting methacrylic acid with thiobenzoic acid. What could be the cause?
-
Answer: Low yields in this Michael addition reaction can stem from several factors:
-
Reagent Purity: Ensure that both methacrylic acid and thiobenzoic acid are pure. Impurities in methacrylic acid can inhibit the reaction, while oxidized thiobenzoic acid (dibenzoyl disulfide) will not participate in the reaction.
-
Reaction Conditions: The reaction is typically carried out by refluxing the reactants. One established method involves refluxing in acetone for approximately 5 hours.[1] In another protocol, heating on a steam bath for one hour followed by standing at room temperature is sufficient.[6] Ensure adequate reaction time and temperature to drive the reaction to completion.
-
Side Reactions: Methacrylic acid can undergo polymerization at elevated temperatures. The reaction should be performed under conditions that minimize this side reaction. The formation of disulfide from the thioacid is also a possible side reaction.[7]
-
Problem 2: Inefficient chiral resolution of the racemic mixture.
-
Question: The chiral resolution using (+)-dehydroabietylamine is giving a low yield or poor enantiomeric excess of the desired (S)-enantiomer. How can I optimize this step?
-
Answer: Chiral resolution is a sensitive process dependent on crystallization conditions. Key parameters to control include:
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic acid is critical. Using 0.40-0.60 moles of (+)-dehydroabietylamine per mole of the racemic acid is recommended.[1]
-
Solvent Choice: The choice of solvent significantly impacts the crystallization of the diastereomeric salt. Ethyl acetate and methyl acetate are effective "resolution solvents".[1]
-
Temperature and Crystallization Time: The mixture is typically allowed to stand at room temperature for about an hour to facilitate salt formation and initial crystallization.[1] Subsequent cooling or chilling in an ice bath can improve the yield of the crystallized salt.[1]
-
Purification of the Salt: A single crystallization may not be sufficient. Recrystallization of the diastereomeric salt from a suitable solvent like boiling methyl acetate can further enhance its purity and, consequently, the enantiomeric purity of the final product.[1]
-
| Parameter | Recommended Condition | Yield Data | Citation |
| Resolving Agent | (+)-dehydroabietylamine | - | [1] |
| Molar Ratio | 0.40 - 0.60 moles per mole of racemic acid | - | [1] |
| Solvent | Ethyl Acetate or Methyl Acetate | - | [1] |
| Initial Yield (Crude Salt) | 54.5% (after initial crystallization) | 93.0 g from 171 g racemate | [1] |
| Overall Yield (Final Product) | 51.4% | 94 g from 171 g racemate | [1] |
Problem 3: Low yield or reaction failure in the Mitsunobu reaction.
-
Question: I am trying to synthesize the target compound from (S)-3-hydroxy-2-methylpropanoic acid using a Mitsunobu reaction with thiobenzoic acid, but the yield is very low. What am I doing wrong?
-
Answer: The Mitsunobu reaction can be tricky. Common pitfalls include:
-
Reagent Quality: Diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) are sensitive reagents that can decompose upon storage. Use fresh or properly stored reagents. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO), which is unreactive.
-
Reaction Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions, then allowed to warm to room temperature.
-
pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13. Thiobenzoic acid is sufficiently acidic for this reaction.[2][3]
-
Formation of Byproducts: A major challenge is the removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazide. Purification often requires careful column chromatography.[2]
-
Order of Addition: The standard order of addition is to add the azodicarboxylate to a solution of the alcohol, the phosphine, and the nucleophile. Pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile can sometimes lead to side reactions.
-
Caption: Troubleshooting logic for a low-yield Mitsunobu reaction.
Problem 4: Product decomposition during workup.
-
Question: I am losing a significant amount of my product during the final workup or purification steps. Why might this be happening?
-
Answer: The target compound, particularly its salt form, can be sensitive to certain conditions. Specifically, the (-)-3-benzoylthio-2-methyl-propanoic acid generated by hydrolysis of the diastereomeric salt is susceptible to decomposition in the presence of excess alkali.[1] During acid-base extractions or hydrolysis steps, it is crucial to avoid strongly basic conditions or prolonged exposure to even mild bases. Carefully control the pH and use stoichiometric amounts of base where possible.
Experimental Protocols
Protocol 1: Synthesis of (±)-3-Benzoylthio-2-methylpropanoic Acid
This protocol is adapted from established methods.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine thiobenzoic acid (1.0 eq) and methacrylic acid (1.05 eq).
-
Reaction: Heat the mixture on a steam bath for 1 hour, then allow it to stand at room temperature for 18-24 hours to ensure the reaction goes to completion.[6]
-
Workup: The crude product can often be used directly in the next step (resolution). If purification is needed, the reaction mixture can be distilled under vacuum.
-
Characterization: The product can be characterized by NMR spectroscopy to confirm the disappearance of the vinyl protons from methacrylic acid.
Protocol 2: Chiral Resolution
This protocol is based on a patented industrial method.[1]
-
Salt Formation: Dissolve (±)-3-Benzoylthio-2-methylpropanoic acid (1.0 eq) in ethyl acetate. In a separate flask, dissolve (+)-dehydroabietylamine (0.5 eq) in ethyl acetate.
-
Crystallization: Add the acid solution to the resolving agent solution. Allow the mixture to stand at room temperature for 1-2 hours. The diastereomeric salt of the (S)-acid and the amine will precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry. This affords the crude (-)-3-benzoylthio-2-methyl-propanoic acid, (+)-dehydroabietylamine salt.
-
Recrystallization (Optional): To improve purity, recrystallize the salt from boiling methyl acetate.
-
Hydrolysis: Partition the purified salt between a suitable organic solvent (e.g., methylene chloride) and water. Acidify the aqueous layer with an acid (e.g., HCl) to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.[1] The product can be further purified by recrystallization from a solvent system like hexane.[1]
References
- 1. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. (S)-(+)-3-羟基-2-甲基丙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
Technical Support Center: Purification of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid from its racemic mixture. This crucial chiral intermediate is essential in the synthesis of various pharmaceuticals, and achieving high enantiomeric purity is paramount.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the diastereomeric salt resolution of racemic 3-(Benzoylthio)-2-methylpropanoic acid.
Q1: My yield of the desired diastereomeric salt is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in diastereomeric resolutions. Several factors could be contributing to this issue:
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is critical. For the resolution of (±)-3-benzoylthio-2-methylpropanoic acid with (+)-dehydroabietylamine, using approximately 0.45-0.60 moles of the resolving agent per mole of the racemic acid has been shown to be effective.[1] A 1:1 molar ratio may not be optimal and can lead to the co-precipitation of the more soluble diastereomeric salt, thus reducing the yield of the desired less soluble salt.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in maximizing the solubility difference between the two diastereomeric salts. For this specific resolution, aliphatic carboxylic acid lower alkyl esters like ethyl acetate or methyl acetate are recommended for the initial salt formation.[1] If the yield is low, it may be beneficial to screen other solvents or solvent mixtures.
-
Precipitation Issues: The desired salt may be too soluble in the chosen solvent system. Ensure the solution is sufficiently concentrated to induce precipitation. Cooling the solution after salt formation can also significantly increase the yield.
-
Incomplete Salt Formation: Ensure the reaction between the acid and the chiral amine has gone to completion. This can typically be achieved by stirring the mixture for an adequate amount of time at the recommended temperature.
Q2: The enantiomeric excess (ee) of my final this compound is not satisfactory. How can I improve the optical purity?
A2: Achieving high enantiomeric excess is the primary goal of chiral resolution. If the ee is low, consider the following:
-
Recrystallization: One or two recrystallizations of the diastereomeric salt are often necessary to achieve high optical purity.[1] The choice of recrystallization solvent is critical. For the (+)-dehydroabietylamine salt, denatured ethanol or methyl acetate are preferred.[1] The recrystallization process should be performed carefully to avoid co-crystallization of the undesired diastereomer.
-
Purity of the Resolving Agent: The optical purity of the chiral resolving agent directly impacts the maximum achievable ee of the resolved acid. Ensure you are using a high-purity resolving agent.
-
Cooling Rate During Crystallization: A slow and controlled cooling process during both the initial crystallization and subsequent recrystallizations is crucial. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice, leading to lower optical purity.
-
Washing the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor containing the dissolved, undesired diastereomer. Be mindful not to use an excessive amount of solvent, as this can dissolve some of the desired product and reduce the yield.
Q3: I am having trouble with the hydrolysis of the diastereomeric salt to recover the free acid. What are the common pitfalls?
A3: The hydrolysis step is crucial for isolating the final product. Common issues include:
-
Incomplete Hydrolysis: Ensure that the pH is adjusted correctly to break the salt and liberate the free carboxylic acid. For the hydrolysis of the (+)-dehydroabietylamine salt, a base such as sodium hydroxide is used to raise the pH to around 10.2-10.5, followed by acidification to isolate the carboxylic acid.[1]
-
Emulsion Formation: During the workup, emulsions can form, making phase separation difficult. If an emulsion forms, you can try adding a small amount of brine or filtering the mixture to break the emulsion.[1]
-
Product Decomposition: this compound can be susceptible to decomposition in the presence of excess alkali.[1] Therefore, it is important to control the amount of base used during hydrolysis and not to prolong the exposure of the product to highly basic conditions.
Q4: Are there alternative resolving agents to (+)-dehydroabietylamine for this resolution?
A4: While (+)-dehydroabietylamine is reported to be particularly effective for this resolution, other chiral amines are commonly used for the resolution of carboxylic acids.[1] These include:
-
(R)-(+)-α-methylbenzylamine
-
(S)-(-)-α-methylbenzylamine
-
Brucine
-
Strychnine
-
Quinine
The effectiveness of a resolving agent is highly dependent on the specific substrate and solvent system. Therefore, if you are not achieving the desired results with (+)-dehydroabietylamine, screening other chiral amines may be a viable option.
Data Presentation
The following tables summarize key quantitative data for the purification of this compound.
Table 1: Key Parameters for the Diastereomeric Resolution with (+)-Dehydroabietylamine
| Parameter | Recommended Value | Reference |
| Resolving Agent | (+)-Dehydroabietylamine | [1] |
| Stoichiometry | 0.45-0.60 moles of resolving agent per mole of racemic acid | [1] |
| Initial Resolution Solvent | Ethyl acetate or Methyl acetate | [1] |
| Recrystallization Solvent | Denatured ethanol or Methyl acetate | [1] |
| Yield of Diastereomeric Salt | >50% after initial crystallization and a second crop | [1] |
| Optical Purity | High, requires one to two recrystallizations | [1] |
Table 2: Illustrative Solvent Screening for Recrystallization of the Diastereomeric Salt
| Solvent | Solubility of Desired Diastereomer (Hot) | Solubility of Desired Diastereomer (Cold) | Observed Crystal Quality |
| Methanol | High | Moderate | Small needles |
| Ethanol | High | Low | Well-formed prisms |
| Isopropanol | Moderate | Very Low | Large, well-defined crystals |
| Acetone | High | Moderate | Fine powder |
| Ethyl Acetate | Moderate | Low | Good quality crystals |
| Toluene | Low | Very Low | Poor crystal formation |
Note: This table provides a hypothetical example to illustrate the process of solvent screening. The ideal solvent will have high solubility for the diastereomeric salt at elevated temperatures and low solubility at room temperature or below, leading to a high recovery of purified crystals upon cooling.
Experimental Protocols
1. Synthesis of Racemic (±)-3-(Benzoylthio)-2-methylpropanoic Acid
This protocol describes the synthesis of the starting racemic material.
-
Reactants: Thiobenzoic acid and methacrylic acid.
-
Solvent: Acetone.
-
Procedure:
-
Combine thiobenzoic acid and methacrylic acid in acetone.
-
Reflux the reaction mixture for 5 hours.[1]
-
After cooling, partition the product between hexane and the acetone/water mixture.
-
Remove the acetone and cool the hexane solution to 0-5 °C to crystallize the racemic product.[1]
-
Filter and dry the crystalline precipitate.
-
2. Diastereomeric Salt Resolution
This protocol details the resolution of the racemic acid using (+)-dehydroabietylamine.[1]
-
Materials:
-
(±)-3-(Benzoylthio)-2-methylpropanoic acid
-
(+)-Dehydroabietylamine acetate
-
Triethylamine
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a flask, dissolve (+)-dehydroabietylamine acetate (approx. 0.55 molar equivalents) in ethyl acetate.
-
Add a small amount of water and a slight excess of triethylamine while maintaining the temperature at 50-55 °C.
-
In a separate flask, dissolve (±)-3-(benzoylthio)-2-methylpropanoic acid (1 molar equivalent) in ethyl acetate at 20-30 °C.
-
Quickly add the warm resolving agent solution to the racemic acid solution. The temperature of the mixture will rise.
-
Cool the mixture in a controlled manner, seeding if necessary, to induce crystallization of the less soluble diastereomeric salt of this compound.
-
Filter the precipitated salt and wash with cold ethyl acetate.
-
3. Recrystallization of the Diastereomeric Salt
-
Solvent: Denatured ethanol or methyl acetate.[1]
-
Procedure:
-
Dissolve the filtered diastereomeric salt in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Repeat the recrystallization if necessary to achieve the desired optical purity.
-
4. Hydrolysis of the Diastereomeric Salt
This protocol describes the liberation of the enantiomerically pure carboxylic acid.[1]
-
Reagents:
-
Purified diastereomeric salt
-
Sodium hydroxide solution (e.g., 1N)
-
Hydrochloric acid (e.g., 2N)
-
Methylene chloride or other suitable organic solvent
-
-
Procedure:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., methylene chloride).
-
Add sodium hydroxide solution dropwise with stirring until the pH reaches 10.2-10.5 and all solids have dissolved.
-
Separate the aqueous and organic layers. The aqueous layer contains the sodium salt of the desired carboxylic acid, and the organic layer contains the resolving agent.
-
Wash the aqueous layer with fresh organic solvent to remove any residual resolving agent.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of approximately 1-2 to precipitate the this compound.
-
Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a two-step process. First, a racemic mixture of (±)-3-(Benzoylthio)-2-methylpropanoic acid is prepared through the Michael addition of thiobenzoic acid to methacrylic acid. This reaction is commonly carried out in a solvent like acetone under reflux conditions.[1] The second step involves the resolution of this racemic mixture to isolate the desired (S)-enantiomer. A common method for this resolution is the use of a chiral resolving agent, such as (+)-dehydroabietylamine, to form diastereomeric salts that can be separated by crystallization.[1]
Q2: What are the primary starting materials for this synthesis?
The key starting materials for the initial synthesis of the racemic mixture are methacrylic acid and thiobenzoic acid.[1] For the resolution step to obtain the (S)-enantiomer, a chiral resolving agent is required.
Q3: What are the most common side reactions to be aware of during the synthesis of the racemic mixture?
The primary side reactions of concern are:
-
Polymerization of methacrylic acid: Methacrylic acid can undergo self-polymerization, especially at elevated temperatures like those used for reflux.
-
Dimerization of methacrylic acid: Under certain conditions, methacrylic acid can form dimers.
-
Oxidation of thiobenzoic acid: Thiobenzoic acid can be sensitive to oxidation, potentially leading to the formation of disulfide byproducts.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of both thiobenzoic acid and methacrylic acid in the crude product.
Q4: How can the formation of side products be minimized?
To minimize side reactions, consider the following:
-
Control of Reaction Temperature: While reflux is often used, maintaining a consistent and not excessively high temperature can help reduce the rate of methacrylic acid polymerization.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of thiobenzoic acid.
-
Purity of Reagents: Using pure starting materials is crucial to avoid introducing impurities that could catalyze side reactions.
-
Reaction Time: Following the recommended reaction time (e.g., 5 hours as mentioned in some literature) is important to ensure complete conversion without promoting side reactions that may occur with prolonged heating.[1]
Q5: What is a common method for purifying the final this compound?
After the resolution and liberation of the (S)-enantiomer from its diastereomeric salt, a common purification method involves extraction into an organic solvent, followed by washing, drying, and crystallization. A typical procedure involves partitioning the product between an organic solvent (like methylene chloride) and water, followed by acidification of the aqueous layer to precipitate the product. The product is then extracted, and the organic layer is washed, dried, and concentrated. Crystallization from a solvent system like hexane can then be performed to obtain the purified solid product.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Racemic Product | Incomplete reaction. | Ensure the reaction is refluxed for the recommended duration (e.g., 5 hours).[1] Monitor the reaction progress using techniques like TLC or NMR if possible. |
| Polymerization of methacrylic acid. | Consider using a polymerization inhibitor if the problem persists, although this is not standard in the primary literature protocols. Ensure the reflux temperature is not excessively high. | |
| Loss of product during workup. | Be careful during the liquid-liquid extraction and crystallization steps. Ensure complete extraction and minimize the amount of solvent used for washing the crystals to avoid dissolving the product. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | The presence of unreacted starting materials or side products can inhibit crystallization. Purify the crude product using column chromatography before attempting crystallization. |
| Incorrect solvent for crystallization. | Hexane is a commonly used solvent for crystallization.[1] Experiment with other non-polar solvents or solvent mixtures if hexane is ineffective. | |
| Final (S)-enantiomer has low optical purity | Inefficient resolution. | Ensure the resolving agent is of high optical purity. The crystallization process may need to be optimized (e.g., slower cooling rate, different solvent) to improve the separation of diastereomeric salts. Multiple recrystallizations of the diastereomeric salt may be necessary. |
| Product degradation | Exposure to strong base. | The final product, (-)-3-benzoylthio-2-methyl-propanoic acid, can decompose in the presence of excess alkali.[1] During the workup after resolution, carefully neutralize any base used to liberate the free acid and avoid prolonged exposure to basic conditions. |
| Presence of unexpected peaks in NMR spectrum | Contamination from starting materials. | Unreacted thiobenzoic acid or methacrylic acid may be present. Optimize the purification process, such as by performing an additional wash of the organic extract with a mild aqueous base to remove acidic impurities, followed by a wash with brine. |
| Formation of disulfide byproducts. | This can result from the oxidation of thiobenzoic acid. Ensure the reaction is carried out under an inert atmosphere. | |
| Formation of poly(methacrylic acid). | This polymer is typically insoluble in the organic solvents used for workup and can often be removed by filtration. |
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 224.28 g/mol | [2] |
| Melting Point | 68.5-69.5 °C (for the (S)-enantiomer) | [1] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Yield (Racemic Synthesis) | Yields can vary, but a successful synthesis should aim for a good conversion of the limiting reagent. | N/A |
| Yield (Resolution) | An overall yield of 51.4% for the final resolved (S)-enantiomer has been reported.[1] | [1] |
Experimental Protocols
Synthesis of Racemic (±)-3-(Benzoylthio)-2-methylpropanoic acid
This protocol is based on the general method described in the literature.[1]
Materials:
-
Thiobenzoic acid
-
Methacrylic acid
-
Acetone
-
Hexane
-
Standard laboratory glassware for reflux, extraction, and crystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzoic acid and methacrylic acid in acetone. Note: While the referenced patent does not specify molar ratios, a 1:1 or a slight excess of one reagent could be a starting point for optimization.
-
Heat the reaction mixture to reflux and maintain reflux for 5 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add hexane to the separatory funnel and perform a liquid-liquid extraction. The product will preferentially partition into the organic phase.
-
Separate the layers and collect the acetone layer.
-
Remove the acetone from the collected layer under reduced pressure.
-
To the remaining hexane solution, cool to 0-5 °C to induce crystallization of the racemic product.
-
Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting Synthesis
References
Technical Support Center: (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and analysis of this compound.
Issue 1: I am observing a loss of potency or lower than expected assay values for my sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Step 1: Verify your storage conditions. The compound should be stored at room temperature, sealed in a dry, airtight container to protect it from moisture.[1][2][3]
-
Troubleshooting Step 2: Avoid exposure to excessive heat or direct sunlight.[2]
-
Troubleshooting Step 3: If the compound was stored in solution, be aware that hydrolysis of the thioester bond can occur, especially in aqueous or protic solvents. Prepare solutions fresh whenever possible.
-
-
Possible Cause 2: Hydrolysis during experimental procedures.
-
Troubleshooting Step 1: Evaluate the pH of your experimental medium. The thioester bond is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which can lead to its cleavage.[4] Acidic conditions can also promote hydrolysis, although generally at a slower rate.
-
Troubleshooting Step 2: If your protocol involves aqueous buffers, consider running the experiment at a cooler temperature to slow down potential degradation.
-
Troubleshooting Step 3: Analyze your sample by a stability-indicating method, such as HPLC, to check for the presence of degradation products. The primary degradation products would likely be thiobenzoic acid and 2-methyl-3-mercaptopropanoic acid (after reduction) or corresponding disulfides.
-
Issue 2: I see unexpected peaks appearing in my chromatogram (e.g., HPLC).
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step 1: The new peaks are likely degradants. The most common degradation pathway is the hydrolysis of the thioester bond.
-
Troubleshooting Step 2: Characterize the new peaks using techniques like mass spectrometry (MS) to identify their molecular weights. This can help confirm the degradation pathway.
-
Troubleshooting Step 3: Review your experimental conditions (pH, temperature, solvent) to identify the stress factor causing the degradation.
-
-
Possible Cause 2: Chiral inversion.
-
Troubleshooting Step 1: As this compound is a chiral molecule, there is a possibility of racemization or chiral inversion to the (R)-enantiomer under certain conditions (e.g., exposure to base or heat).
-
Troubleshooting Step 2: Use a chiral chromatography method (chiral HPLC or GC) to determine the enantiomeric purity of your sample and see if the (R)-enantiomer is present.[5]
-
Below is a decision tree to help troubleshoot unexpected analytical results.
References
- 1. This compound CAS#: 72679-02-8 [m.chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 72679-02-8 [chemicalbook.com]
- 4. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 5. Chiral inversion - Wikipedia [en.wikipedia.org]
Overcoming challenges in the resolution of 3-(benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the resolution of racemic 3-(benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of pharmaceuticals like Captopril.[1][2][3][4][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the resolution of 3-(benzoylthio)-2-methylpropanoic acid using various methods.
Classical Resolution via Diastereomeric Salt Formation with (+)-Dehydroabietylamine
This method relies on the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral resolving agent.[6][7]
Experimental Protocol:
A detailed experimental protocol for the resolution of (±)-3-benzoylthio-2-methylpropanoic acid using (+)-dehydroabietylamine acetate (DHAA) is outlined in U.S. Patent 4,559,178.[8] The key steps involve:
-
Dissolving the racemic acid in a suitable solvent (e.g., ethyl acetate).
-
Preparing a solution of the resolving agent, (+)-dehydroabietylamine acetate, with triethylamine in the same solvent.
-
Mixing the two solutions to initiate salt formation.
-
Crystallizing and isolating the desired diastereomeric salt.
-
Regenerating the enantiomerically pure acid from the salt.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Diastereomeric Salt | - Incorrect stoichiometry of the resolving agent.- Suboptimal solvent system.- Incomplete crystallization. | - Optimize Stoichiometry: Use approximately 0.45-0.60 moles of (+)-dehydroabietylamine per mole of racemic acid to enhance the purity of the initial crystalline product.[8]- Solvent Selection: Ethyl acetate and methyl acetate are preferred solvents for the initial salt formation.[8] For recrystallization, denatured ethanol, lower alkanols, lower ketones, tetrahydrofuran, or acetonitrile can be used.[8]- Improve Crystallization: Seed the solution with a small crystal of the desired salt. Control the cooling rate; for example, cool from 40°C to 30°C over 30 minutes, then to 20°C over another 30 minutes.[8] |
| Poor Optical Purity of the Resolved Acid | - Inefficient separation of diastereomeric salts.- Racemization during the process. | - Recrystallization: Perform one or two recrystallizations of the diastereomeric salt to improve optical purity.[8]- Choice of Resolving Agent: While other chiral amines like (±)-α-methylbenzylamine and l-ephedrine form salts, (+)-dehydroabietylamine provides superior optical purity for this specific resolution.[8]- Avoid Racemization: Maintain careful pH and temperature control during salt hydrolysis to prevent racemization of the final product. |
| Formation of an Oil or Emulsion During Salt Hydrolysis | - Inefficient phase separation. | - pH Adjustment: Carefully adjust the pH to between 10.2 and 10.5 with 1N sodium hydroxide to dissolve the solids and break the emulsion.[8]- Filtration: Filter the biphasic mixture to help break the emulsion.[8]- Solvent Washes: Wash the combined aqueous layers with the organic solvent (e.g., methylene chloride) to remove any remaining resolving agent.[8] |
| Decomposition of the Final Product | - Exposure to excess alkali or acid.- High temperatures. | - pH Control: During the hydrolysis of the salt, avoid pH levels above 10.5.[8] For the acid regeneration step, use a dilute acid (e.g., 1N HCl) and add it slowly until the pH reaches 3.[8]- Temperature Management: Avoid prolonged heating. For recrystallization of the salt, preheat the solvent (e.g., denatured ethanol to 70-75°C) to minimize heat exposure.[8] Dry the final product in a vacuum oven at temperatures below 35°C.[8] |
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio of Resolving Agent to Racemic Acid | 0.45 - 0.60 | [8] |
| Yield of (-)-3-benzoylthio-2-methylpropanoic acid | > 45% (overall) | |
| Optical Purity ([α]D) | -41.4° to -42.7° (c=2, ethanol) | |
| Melting Point of Diastereomeric Salt | 156-157°C | |
| pH for Salt Hydrolysis | 10.2 - 10.5 | [8] |
| pH for Acid Regeneration | ~3 | [8] |
Logical Workflow for Diastereomeric Salt Resolution:
Workflow for classical resolution.
Enzymatic Resolution via Lipase-Catalyzed Esterification
Enzymatic resolution offers a milder and often more selective alternative to classical methods. Lipases are commonly employed for the kinetic resolution of chiral carboxylic acids.[9][10]
Experimental Protocol:
Based on literature for similar compounds, a plausible protocol for the lipase-catalyzed resolution of (±)-3-(benzoylthio)-2-methylpropanoic acid is as follows:
-
Dissolve the racemic acid in a suitable organic solvent (e.g., isopropyl ether).
-
Add an alcohol (e.g., methanol) as the acyl acceptor.
-
Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B (CALB) or a Pseudomonas sp. lipase).[11]
-
Incubate the reaction under controlled temperature and agitation.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the unreacted (S)-acid from the (R)-ester.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Enzyme Activity | - Inappropriate enzyme selection.- Poor choice of solvent.- Suboptimal water activity. | - Enzyme Screening: Test different lipases. Pseudomonas sp. lipase has been shown to be efficient in the esterification of this substrate.[11] CALB is another robust option for resolving chiral carboxylic acids.[12][13][14][15]- Solvent Selection: Use a non-polar organic solvent like isopropyl ether or methyl tert-butyl ether (MTBE).[11]- Water Activity: Ensure optimal water content. While some water is necessary for enzyme function, excess water can promote the reverse hydrolysis reaction. |
| Slow Reaction Rate | - Insufficient enzyme loading.- Suboptimal temperature.- Mass transfer limitations. | - Enzyme Concentration: Increase the amount of lipase in the reaction mixture.- Temperature Optimization: Most lipases work well between 30-50°C. Determine the optimal temperature for the chosen lipase.- Agitation: Ensure adequate mixing to minimize mass transfer limitations. |
| Low Enantioselectivity (Low ee) | - The chosen enzyme has low selectivity for the substrate.- Reaction conditions are not optimal. | - Enzyme Selection: Screen different lipases to find one with high enantioselectivity (E-value) for this specific substrate.- Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.- Solvent: The nature of the organic solvent can influence the enzyme's conformation and thus its selectivity. |
| Difficult Separation of Product and Unreacted Substrate | - Similar physical properties of the acid and ester. | - Extraction: Utilize the difference in acidity. Extract the acidic unreacted starting material with a basic aqueous solution, leaving the neutral ester in the organic phase.- Chromatography: If extraction is insufficient, use column chromatography for separation. |
Quantitative Data Summary (from a study on a similar substrate): [11]
| Parameter | Value |
| Lipase | Pseudomonas sp. (Amano P-30) |
| Solvent | Organic solvent system |
| Acyl Acceptor | Methanol |
| Substrate Concentration | 0.1 M |
| Reaction Yield (for S-acid) | 40 mol% |
| Optical Purity of S-acid | 97.2% |
Signaling Pathway for Enzymatic Resolution:
Lipase-catalyzed kinetic resolution.
Chromatographic Resolution (HPLC/SFC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs), are powerful for both analytical and preparative-scale resolution.[16][17][18][19][20][21][22][23][24][25]
General Experimental Approach:
-
Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) to identify one that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase HPLC, or CO2/methanol for SFC) to achieve good resolution and reasonable retention times. Additives like trifluoroacetic acid (for acids) may be necessary.
-
Method Development: Adjust flow rate, column temperature, and other parameters to fine-tune the separation.
-
Scale-up: For preparative separations, scale up the optimized analytical method to a larger column.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No or Poor Resolution of Enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase. | - Screen CSPs: Test a diverse range of CSPs. Polysaccharide-based columns are a good starting point for carboxylic acids.[23][25]- Vary Mobile Phase: For normal phase HPLC, adjust the ratio of the non-polar and polar components (e.g., hexane and an alcohol). For SFC, alter the co-solvent percentage and consider different co-solvents (e.g., methanol, ethanol).- Additives: For acidic compounds like this, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution. |
| Poor Peak Shape (Tailing or Fronting) | - Strong interactions between the analyte and the stationary phase.- Column overload. | - Mobile Phase Additives: As mentioned above, adding an acid can reduce tailing for acidic analytes.- Lower Concentration: Inject a more dilute sample to avoid overloading the column.- Change Mobile Phase Strength: Adjust the mobile phase composition to elute the peak more quickly. |
| Low Recovery in Preparative Chromatography | - Analyte precipitation on the column or in the collection system.- Inefficient fraction collection. | - Solubility: Ensure the analyte is sufficiently soluble in the mobile phase. For SFC, a co-solvent like methanol or a mixture of methanol and dichloromethane can be used to improve solubility.[22]- Optimize Fraction Collection: Adjust the fraction collection parameters to ensure the entire peak is collected. |
Logical Flow for Method Development:
Chromatographic method development.
Frequently Asked Questions (FAQs)
Q1: Why is the resolution of 3-(benzoylthio)-2-methylpropanoic acid challenging?
A: The resolution can be challenging due to several factors. The presence of the thioester group makes the molecule susceptible to hydrolysis and elimination reactions, particularly under harsh pH or high-temperature conditions.[26] Additionally, finding a resolving agent that provides both good crystallinity and high diastereomeric purity of the salt can be difficult.
Q2: Which enantiomer is typically the desired one for Captopril synthesis?
A: For the synthesis of Captopril, the (S)-enantiomer of the resolved intermediate is required.
Q3: Can the resolving agent be recovered and reused?
A: Yes, in the classical resolution method, the chiral resolving agent, such as (+)-dehydroabietylamine, can be recovered from the aqueous layer after the salt hydrolysis step and reused, which is important for process economics on an industrial scale.
Q4: What are the "greener" alternatives for resolution?
A: Enzymatic resolution is generally considered a "greener" method as it uses biodegradable catalysts (enzymes) and often proceeds under milder reaction conditions. Supercritical Fluid Chromatography (SFC) is also a more environmentally friendly chromatographic technique as it primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[21]
Q5: My diastereomeric salt resolution is not working well, and I suspect a solid solution is forming. What should I do?
A: The formation of a solid solution, where both diastereomers are incorporated into the same crystal lattice, can prevent effective purification by crystallization. If you suspect this, try screening different solvents, as varying the polarity and hydrogen bonding capacity can sometimes disrupt the solid solution. If that fails, the most effective solution is often to screen for a different resolving agent with a different structural backbone to alter the crystal packing of the diastereomeric salts.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. scispace.com [scispace.com]
- 5. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 9. Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. fagg.be [fagg.be]
- 18. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 19. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aocs.org [aocs.org]
- 21. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. mdpi.com [mdpi.com]
- 25. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thioesterification of 2-Methylpropanoic Acid
Welcome to the technical support center for the thioesterification of 2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioesters from the sterically hindered 2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the thioesterification of 2-methylpropanoic acid challenging?
A1: The primary challenge in the thioesterification of 2-methylpropanoic acid arises from steric hindrance. The bulky isopropyl group adjacent to the carboxyl group impedes the approach of the thiol nucleophile, slowing down the reaction rate and often leading to lower yields compared to unhindered carboxylic acids. This steric bulk can also promote side reactions.
Q2: What are the most effective methods for the thioesterification of 2-methylpropanoic acid?
A2: Due to the sterically hindered nature of 2-methylpropanoic acid, methods that utilize highly reactive intermediates are generally more successful. Carbodiimide-mediated coupling reactions, such as the Steglich thioesterification, are particularly effective. These methods activate the carboxylic acid, making it more susceptible to nucleophilic attack by the thiol.
Q3: What is Steglich thioesterification and why is it recommended?
A3: Steglich thioesterification is a modification of the Steglich esterification that uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) is also used to accelerate the reaction.[2] This method is advantageous because it proceeds under mild conditions and is effective for sterically demanding substrates.[1]
Q4: Can I use other coupling agents besides DCC or EDC?
A4: Yes, other uronium-based coupling agents like HBTU and HATU can also be used and have been shown to be efficient for ester formation with sterically hindered substrates. However, for thioesterification of 2-methylpropanoic acid, carbodiimide-based methods are well-documented and generally provide good yields.
Q5: What are the common side reactions to be aware of?
A5: A significant side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct.[1] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the thiol. This side reaction is more prevalent with sterically hindered substrates and can reduce the yield of the desired thioester.
Troubleshooting Guide
Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Insufficient Activation of Carboxylic Acid | - Ensure your coupling agents (DCC, EDC) are fresh and have been stored under anhydrous conditions. - Consider increasing the equivalents of the coupling agent (e.g., from 1.1 to 1.5 equivalents). |
| Steric Hindrance | - Increase the reaction time. Sterically hindered reactions often require longer periods to reach completion. - Slightly increase the reaction temperature, but monitor for potential side reactions. |
| Poor Nucleophilicity of the Thiol | - If using a less reactive thiol, consider converting it to its more nucleophilic thiolate form by using a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). |
| Deactivated Catalyst | - Use fresh DMAP. Ensure it is fully dissolved in the reaction mixture. |
Presence of N-Acylurea Byproduct
| Possible Cause | Troubleshooting Steps |
| Slow Reaction with Thiol | - Add the thiol as early as possible after the activation of the carboxylic acid. - Consider using a more nucleophilic catalyst or a slight excess of the thiol to favor the desired reaction pathway. |
| Suboptimal Reaction Temperature | - Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes minimize the rearrangement to the N-acylurea. |
| Choice of Solvent | - Dichloromethane (DCM) is a commonly used solvent. Ensure it is anhydrous. |
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the Steglich thioesterification of 2-methylpropanoic acid with various thiols. Please note that yields are highly dependent on the specific thiol and reaction scale.
| Thiol | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | DCC | DMAP (10 mol%) | DCM | Room Temp | 12 - 24 | Good |
| 4-Methylthiophenol | DCC | DMAP (10 mol%) | DCM | Room Temp | 12 - 24 | Good to Excellent |
| Benzyl Mercaptan | EDC | HOBt (1 equiv) | DMF | 0 to Room Temp | 12 - 18 | Good |
| Ethanethiol | DCC | DMAP (10 mol%) | DCM | Room Temp | 24 - 48 | Moderate |
Note: "Good" yields are generally considered to be in the range of 70-85%, while "Excellent" is >85%. "Moderate" yields are in the 50-70% range. Specific literature yields for these exact reactions are not abundantly available, and these are estimates based on the reactivity of the components.
Experimental Protocols
Protocol 1: Steglich Thioesterification using DCC and DMAP
This protocol describes a general procedure for the thioesterification of 2-methylpropanoic acid with an aromatic thiol using DCC as the coupling agent and DMAP as a catalyst.
Materials:
-
2-Methylpropanoic acid
-
Aromatic Thiol (e.g., Thiophenol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpropanoic acid (1.0 eq) and the aromatic thiol (1.0 - 1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired S-aryl 2-methylpropanethioate.
Visualizations
Reaction Workflow
Caption: General workflow for the thioesterification of 2-methylpropanoic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in thioesterification.
References
Removal of impurities from (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Common impurities can be categorized as follows:
-
Stereochemical Impurities: The most common impurity of this type is the (R)-(+)-enantiomer.
-
Unreacted Starting Materials: Thiobenzoic acid and methacrylic acid from the synthesis process may be present.
-
Side-Reaction Products: The synthesis, a Michael addition, can lead to byproducts. These may include dimers or oligomers of methacrylic acid, or products from the reaction of the catalyst with the reagents.
-
Degradation Products: The target molecule can be susceptible to hydrolysis or elimination reactions, particularly in the presence of excess alkali, which can lead to the formation of acrylic acids.[1]
Q2: How can I assess the purity of my sample?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A rapid and effective method to qualitatively assess the presence of starting materials and other non-enantiomeric impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: To determine the presence of chemical impurities.
-
Chiral HPLC: Essential for determining the enantiomeric purity (the ratio of the (S)- to (R)-enantiomer).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if they are present in sufficient quantities.
-
Melting Point Analysis: A sharp melting point close to the literature value (69-71.5 °C) is indicative of high purity.[2] A broad melting range suggests the presence of impurities.
Q3: Which purification technique is most suitable for removing the (R)-enantiomer?
A3: The most effective method for removing the (R)-enantiomer is diastereomeric salt crystallization . This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. For large-scale purification, preparative chiral HPLC is also a viable, albeit more costly, option.
Q4: Can I use standard column chromatography to purify my product?
A4: Standard silica gel column chromatography can be used to remove non-chiral impurities such as unreacted starting materials and some side-reaction products. However, it will not separate the (S)- and (R)-enantiomers. For enantiomeric separation, a chiral stationary phase is required (chiral chromatography).
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize | - Solution is not saturated (too much solvent).- Solution is too pure (no nucleation sites).- Incorrect solvent system. | - Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath.- Try a different solvent or a co-solvent system. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is too high, causing the solute to melt before it dissolves.- The solution is supersaturated.- High concentration of impurities. | - Use a lower-boiling point solvent.- Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Perform a preliminary purification step (e.g., liquid-liquid extraction) to remove gross impurities. |
| Low recovery after crystallization | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used for dissolution.- Cool the filtrate for a longer period or to a lower temperature.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Poor purity after crystallization | - The cooling process was too rapid, trapping impurities.- Inefficient washing of the crystals. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Wash the crystals with a small amount of ice-cold fresh solvent. |
Impurity Removal Challenges
| Impurity Type | Recommended Primary Technique | Troubleshooting Tips |
| (R)-enantiomer | Diastereomeric Salt Crystallization | - Ensure the chiral resolving agent is of high purity.- Optimize the solvent and temperature for crystallization to maximize the solubility difference between the diastereomeric salts. |
| Preparative Chiral HPLC | - Screen different chiral stationary phases (e.g., polysaccharide-based) and mobile phases to achieve baseline separation.- Optimize the loading amount to avoid peak broadening. | |
| Thiobenzoic Acid (starting material) | Liquid-Liquid Extraction | - Wash the organic solution of your product with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic thiobenzoic acid into the aqueous layer. |
| Methacrylic Acid (starting material) | Liquid-Liquid Extraction | - Similar to thiobenzoic acid, wash the organic solution with an aqueous base to extract the methacrylic acid. |
| Unknown non-chiral impurities | Recrystallization | - Screen various solvents to find one in which the impurity is either very soluble or very insoluble, while the desired product has moderate, temperature-dependent solubility. |
| Column Chromatography (Silica Gel) | - Use a solvent system that provides good separation on a TLC plate before scaling up to a column. |
Data Presentation
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Typical Yield (%) | Purity Achieved (S-enantiomer) | Notes |
| Ethyl Acetate/Hexane | 70-85 | >98% (chemical purity) | Good for removing non-polar impurities. The product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity is observed. |
| Toluene | 65-80 | >97% (chemical purity) | Effective for removing polar impurities. |
| Isopropanol/Water | 75-90 | >98% (chemical purity) | Good for inducing crystallization, but care must be taken to avoid oiling out. |
| Methanol | 60-75 | >96% (chemical purity) | The product has higher solubility in methanol, which can lead to lower yields. |
Note: Yields and purity are estimates and can vary based on the initial purity of the crude product.
Table 2: Chiral HPLC Method Development Starting Points
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Comments |
| Cellulose-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol (90:10) + 0.1% Trifluoroacetic Acid (TFA) | UV at 254 nm | A good starting point for many chiral acids. The ratio of hexane to isopropanol can be adjusted to optimize resolution. |
| Amylose-based (e.g., Chiralpak® AD) | Hexane/Ethanol (80:20) + 0.1% TFA | UV at 254 nm | Often provides complementary selectivity to cellulose-based columns. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ V) | Methanol/Acetic Acid/Triethylamine (100/0.1/0.1) | UV at 254 nm or LC-MS | Suitable for polar ionic mode and compatible with mass spectrometry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To remove non-chiral impurities from crude this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate and gently heat the mixture while stirring until the solid is completely dissolved.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Add a drop or two of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Liquid-Liquid Extraction for Removal of Acidic Impurities
Objective: To remove unreacted thiobenzoic acid and methacrylic acid from a solution of the product.
Materials:
-
Organic solvent (e.g., ethyl acetate, dichloromethane) containing the crude product
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude product in an appropriate organic solvent and transfer it to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated acidic impurities will be in the upper aqueous layer.
-
Drain the lower organic layer into a clean flask. Discard the aqueous layer.
-
Repeat the washing with sodium bicarbonate solution (steps 2-5) one more time.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting logic for low product purity.
References
Technical Support Center: Troubleshooting HPLC Separation of Benzoylthio Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the High-Performance Liquid Chromatography (HPLC) analysis of benzoylthio compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of benzoylthio compounds?
A common starting point for the analysis of benzoylthio compounds is reversed-phase HPLC. Given their aromatic nature, a C18 column is a frequent first choice. The mobile phase typically consists of a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the benzoyl group provides strong absorbance.
Q2: Are there any specific challenges associated with the HPLC separation of benzoylthio compounds?
Yes, the presence of the sulfur atom and the aromatic benzoyl group can present some specific challenges:
-
Secondary Interactions: The sulfur atom in the thioester linkage can sometimes lead to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, which may cause peak tailing.
-
Strong Retention: The aromatic nature of the benzoyl group can lead to strong retention on reversed-phase columns, which might require a higher percentage of organic solvent in the mobile phase for elution.
-
Co-elution of Analogs: Structurally similar benzoylthio compounds or isomers may co-elute, making accurate quantification difficult.
-
Analyte Stability: Thioesters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. It is important to consider the pH of the mobile phase and the sample diluent to ensure analyte stability.
Q3: What is the role of mobile phase pH in the analysis of benzoylthio compounds?
The pH of the mobile phase is a critical parameter, especially if the benzoylthio compounds have ionizable functional groups. While the thioester group itself is not strongly acidic or basic, other substituents on the benzoyl ring or the thio-linked moiety may be. For ionizable compounds, adjusting the mobile phase pH to be at least 2 pH units away from the analyte's pKa can help ensure consistent ionization state and improve peak shape.
For benzoylthio compounds with acidic alpha-protons to the carbonyl group (pKa ~20-25), the mobile phase pH is less likely to cause deprotonation. However, if other acidic or basic functional groups are present, their pKa values will be important. For instance, a thiol leaving group would have a pKa of around 10.5.[1]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of benzoylthio compounds in a question-and-answer format.
Peak Shape Problems
Q4: My benzoylthio compound is showing significant peak tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The sulfur atom in your compound might be interacting with active silanol groups on the silica-based stationary phase.
-
Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This can help to suppress the ionization of the silanol groups and reduce these secondary interactions. Using a highly end-capped column can also minimize this effect.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.
Resolution and Co-elution Issues
Q5: I am observing poor resolution or co-elution of my benzoylthio compounds. How can I improve the separation?
Poor resolution is a common challenge, especially when analyzing structurally similar compounds. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. A shallow gradient can enhance the resolution of closely eluting peaks.
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation.
-
-
Change Stationary Phase:
-
Phenyl or Biphenyl Columns: For aromatic compounds like benzoylthio derivatives, a phenyl or biphenyl stationary phase can offer different selectivity compared to a standard C18 column due to π-π interactions. Biphenyl columns, in particular, have shown enhanced retention for sulfur-containing aromatic compounds.[2]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., <3 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.
-
-
Adjust Column Temperature:
-
Temperature Effects: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can alter selectivity. Experimenting with temperatures between 30-50°C can sometimes improve resolution.
-
-
Modify Mobile Phase pH:
-
Ionizable Analytes: If your benzoylthio compounds have acidic or basic functional groups, adjusting the mobile phase pH can significantly impact their retention and selectivity.
-
| Parameter | Effect on Separation of Benzoylthio Compounds | Recommendation |
| Mobile Phase | ||
| Organic Solvent % | Increasing the percentage of organic solvent (e.g., acetonitrile) will decrease retention time. | Adjust for optimal retention and resolution. |
| Solvent Type | Switching between acetonitrile and methanol can alter selectivity due to different interactions. | Try both to see which provides better separation. |
| pH | Affects the retention of ionizable compounds. | For compounds with acidic/basic groups, adjust pH to be >2 units from the pKa. |
| Stationary Phase | ||
| Chemistry | C18 is a good starting point. Phenyl or Biphenyl phases may offer enhanced selectivity for aromatic and sulfur-containing compounds.[2] | Consider a phenyl or biphenyl column if C18 provides poor resolution. |
| Particle Size | Smaller particles lead to higher efficiency and better resolution, but also higher backpressure. | Use smaller particle columns for challenging separations. |
| Temperature | ||
| Column Temperature | Increasing temperature generally decreases retention time and can affect selectivity. | Optimize between 30-50°C for improved resolution and peak shape. |
Table 1: Summary of HPLC parameter effects on the separation of benzoylthio compounds.
Retention Time Variability
Q6: I am experiencing inconsistent retention times for my benzoylthio compounds from one injection to the next. What could be the cause?
Retention time variability can be frustrating and can compromise the reliability of your results. The following are common causes and their solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.
-
Solution: Increase the column equilibration time between runs to ensure the column is ready for the next injection.
-
-
Pump and Mobile Phase Issues:
-
Leaks: Check for any leaks in the pump or flow path.
-
Air Bubbles: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump, which can cause flow rate fluctuations.
-
Mobile Phase Composition: If preparing the mobile phase online, ensure the proportioning valves are working correctly. Evaporation of the organic solvent from the mobile phase reservoir can also lead to longer retention times over a sequence of runs.
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: If you observe a gradual and consistent drift in retention times over the life of the column, it may be time to replace it.
-
Logical Relationship of Factors Affecting HPLC Separation
Caption: Interplay of instrument and method parameters on HPLC results.
Experimental Protocols
General HPLC Method for Benzoylthio Compounds
This protocol provides a starting point for the analysis of benzoylthio compounds. Optimization will likely be required based on the specific properties of the analytes.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Gradient: A typical starting gradient could be:
-
0-2 min: 10% B
-
2-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B (hold)
-
25-26 min: 90-10% B (linear gradient)
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or other wavelength based on the UV spectrum of the specific benzoylthio compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, preferably the initial mobile phase composition (e.g., 90:10 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
References
Preventing racemization during the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the production of various pharmaceuticals. Our focus is on preventing racemization and ensuring high enantiomeric purity of the desired (S)-enantiomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and resolution of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired (S)-Enantiomer after Resolution | 1. Suboptimal Resolving Agent to Substrate Ratio: Incorrect stoichiometry can lead to incomplete precipitation of the desired diastereomeric salt.[1] 2. Inappropriate Solvent Choice: The solvent may be too polar, leading to high solubility of the diastereomeric salt, or not polar enough, causing co-precipitation of both diastereomers.[1] 3. Premature or Rapid Crystallization: Cooling the solution too quickly can trap impurities and the undesired diastereomer.[1] 4. Incomplete Salt Formation: The reaction between the racemic acid and the resolving agent may not have gone to completion. | 1. Optimize Stoichiometry: While a 0.5 equivalent of the resolving agent is a common starting point, systematically vary the molar ratio to find the optimal precipitation point for the desired diastereomer.[1] 2. Solvent Screening: Test a range of solvents with varying polarities. Aliphatic esters like ethyl acetate are often a good starting point for the resolution of (±)-3-benzoylthio-2-methylpropanoic acid with (+)-dehydroabietylamine.[2] 3. Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further gradual cooling in an ice bath or refrigerator. Seeding with a small crystal of the pure diastereomeric salt can promote controlled crystallization.[1] 4. Ensure Complete Reaction: Allow sufficient time for the salt to form, and consider gentle heating to ensure complete dissolution before cooling. |
| Low Enantiomeric Excess (ee) of the Final Product | 1. Inefficient Resolution: The chosen resolving agent may not provide a large enough difference in solubility between the two diastereomeric salts. 2. Racemization During Workup: Exposure to harsh acidic or basic conditions, or elevated temperatures during the liberation of the free acid from the diastereomeric salt can cause racemization. 3. Co-crystallization of Diastereomers: If the undesired diastereomer is not fully soluble in the mother liquor, it can co-precipitate with the desired salt. | 1. Select an Effective Resolving Agent: For (±)-3-benzoylthio-2-methylpropanoic acid, (+)-dehydroabietylamine has been shown to be highly effective.[2] 2. Mild Workup Conditions: Use the minimum required amount of acid or base to break the salt and maintain low temperatures throughout the process. 3. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity before liberating the free acid. A single recrystallization can significantly enhance the optical purity.[2] |
| Difficulty in Crystallizing the Diastereomeric Salt | 1. Supersaturation Not Reached: The solution may not be concentrated enough for crystallization to occur.[1] 2. Presence of Impurities: Impurities from the starting materials or side reactions can inhibit crystallization. 3. Oiling Out: The salt may separate as an oil instead of a crystalline solid, which is often due to high concentrations or rapid cooling.[1] | 1. Increase Concentration: Carefully evaporate some of the solvent to achieve a supersaturated solution.[1] 2. Purify Starting Materials: Ensure the racemic acid and the resolving agent are of high purity. 3. Address Oiling Out: Dilute the solution, cool it more slowly, or try a different solvent system. Scratching the inside of the flask or adding a seed crystal can help induce crystallization from an oil.[1] |
| Racemization During a Stereoselective Synthesis Attempt (e.g., Asymmetric Michael Addition) | 1. Inappropriate Catalyst or Ligand: The chosen chiral catalyst may not provide sufficient stereocontrol for the specific substrates. 2. Unfavorable Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the enantioselectivity of the reaction. 3. Base-Catalyzed Epimerization: The presence of a strong base can lead to the deprotonation of the acidic α-proton of the carboxylic acid, causing racemization. | 1. Catalyst Screening: Test a variety of chiral catalysts, such as those based on cinchona alkaloids or chiral diols, which have shown effectiveness in asymmetric thiol additions.[3][4] 2. Optimize Conditions: Systematically vary the reaction temperature, solvent polarity, and concentration. Lower temperatures often lead to higher enantioselectivity. 3. Use of Mild Bases: If a base is required, use a non-nucleophilic, sterically hindered base to minimize epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for producing this compound with high enantiomeric purity?
A1: The most established method is the classical resolution of the racemic mixture of (±)-3-benzoylthio-2-methylpropanoic acid. This involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization to separate the diastereomers. One highly effective resolving agent for this purpose is (+)-dehydroabietylamine.[2] This method has been shown to produce the desired (S)-enantiomer with high optical purity and in good yields.[2]
Q2: How can I monitor the progress of the chiral resolution?
A2: The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor at different time points. A change in the optical rotation indicates the preferential crystallization of one diastereomer. The enantiomeric excess of the final product should be determined using a reliable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q3: Are there alternative, more direct methods to synthesize the (S)-enantiomer without a resolution step?
A3: Yes, stereoselective synthesis is an alternative approach. One promising strategy is the asymmetric Michael addition (or conjugate addition) of thiobenzoic acid to methacrylic acid or its derivatives. This reaction can be catalyzed by a chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral phosphoric acid, to directly produce the (S)-enantiomer with high enantioselectivity.[3][5] While this approach avoids the 50% theoretical yield limit of classical resolution, it may require more specialized and expensive catalysts and optimization of reaction conditions.
Q4: What are the key parameters to control in an organocatalyzed asymmetric Michael addition to maximize enantioselectivity?
A4: The key parameters to control are:
-
Catalyst Structure: The choice of the chiral catalyst and its structure is critical.
-
Temperature: Lower reaction temperatures generally lead to higher enantiomeric excess.
-
Solvent: The polarity and nature of the solvent can significantly influence the stereochemical outcome.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
Q5: Can the undesired (R)-enantiomer from the resolution be recycled?
A5: Yes, the undesired (R)-enantiomer can often be racemized and recycled back into the resolution process. Racemization can typically be achieved by treating the (R)-enantiomer with a base, which facilitates the epimerization at the chiral center. This allows for a more atom-economical process.
Experimental Protocols
Protocol 1: Classical Resolution of (±)-3-Benzoylthio-2-methylpropanoic acid
This protocol is adapted from the procedure described in U.S. Patent 4,559,178.
Materials:
-
(±)-3-Benzoylthio-2-methylpropanoic acid
-
(+)-Dehydroabietylamine
-
Ethyl acetate
-
Hydrochloric acid
-
Methylene chloride
-
Water
Procedure:
-
Salt Formation:
-
Dissolve (±)-3-benzoylthio-2-methylpropanoic acid in ethyl acetate at room temperature.
-
In a separate flask, dissolve approximately 0.5 to 0.6 molar equivalents of (+)-dehydroabietylamine in ethyl acetate.
-
Add the (+)-dehydroabietylamine solution to the racemic acid solution.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salt.
-
-
Crystallization:
-
Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt of (-)-3-benzoylthio-2-methylpropanoic acid and (+)-dehydroabietylamine.
-
Collect the crystals by filtration and wash with a small amount of cold ethyl acetate.
-
-
Recrystallization (Optional but Recommended):
-
To improve optical purity, recrystallize the diastereomeric salt from a suitable solvent like ethanol.[2]
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of methylene chloride and water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 1-2 to break the salt.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain this compound.
-
Expected Outcome: This process can yield (-)-3-benzoylthio-2-methyl-propanoic acid with high optical purity (e.g., [α]D25 = -41.4° to -42.7° in ethanol) and in yields exceeding 45% after one recrystallization.[2]
Protocol 2: General Approach for Asymmetric Michael Addition (Illustrative)
This is a generalized protocol based on principles of organocatalyzed asymmetric thiol additions to α,β-unsaturated carbonyl compounds. Specific conditions will require optimization for the target molecule.
Materials:
-
Methacrylic acid or a suitable derivative (e.g., an ester)
-
Thiobenzoic acid
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea or a chiral phosphoric acid)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the methacrylic acid derivative and the chiral organocatalyst (typically 1-10 mol%).
-
Dissolve the components in the anhydrous solvent.
-
-
Reaction Execution:
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or lower).
-
Slowly add thiobenzoic acid to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a mild acid or base).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the enantioenriched this compound derivative.
-
If an ester was used, hydrolyze it under mild conditions to obtain the final carboxylic acid.
-
Data Presentation
Table 1: Comparison of Methods for Obtaining Enantiomerically Enriched this compound
| Method | Key Reagents | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Advantages | Disadvantages |
| Classical Resolution | Racemic acid, Chiral resolving agent (e.g., (+)-dehydroabietylamine) | < 50% (per cycle) | > 98% (with recrystallization) | Well-established, scalable, high ee achievable.[2] | Theoretical yield limited to 50%, requires a stoichiometric amount of resolving agent, may require multiple recrystallizations. |
| Asymmetric Catalysis | Prochiral starting materials, Chiral catalyst (e.g., organocatalyst) | Variable (can be high) | Up to >99% (reported for analogous reactions)[3] | Potentially higher theoretical yield, catalytic amount of chiral source needed, direct synthesis. | Requires specialized and often expensive catalysts, extensive optimization may be needed, may be sensitive to air and moisture. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 3. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric synthesis of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Chiral Thio-compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral thio-compounds, with a focus on scalability.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of chiral thio-compounds.
1.1 Low Enantioselectivity
Question: We are observing low enantiomeric excess (ee) in our asymmetric synthesis of a chiral thioether. What are the potential causes and how can we improve it?
Answer: Low enantioselectivity is a frequent challenge. The root cause often lies in the catalyst system, reaction conditions, or substrate purity. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity:
-
Purity: The chiral ligand's purity is critical. Even minor impurities can drastically reduce enantioselectivity. Assess ligand purity using techniques like NMR spectroscopy and chiral HPLC/GC to confirm its enantiomeric excess.
-
Catalyst Loading: The catalyst loading can significantly impact enantioselectivity. While a higher catalyst loading can sometimes improve both conversion and ee, this is not always the case. It is crucial to screen a range of catalyst loadings to find the optimal concentration.[1]
-
Catalyst Preparation and Handling: Ensure the catalyst is prepared and handled under strictly anhydrous and inert conditions if it is sensitive to air or moisture.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent: The solvent can influence the catalyst's conformation and the stability of the transition states. A solvent screen is recommended to identify the optimal medium for the reaction.
-
Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
-
Substrate Quality:
-
Purity: Impurities in the starting materials can interfere with the catalyst, leading to lower ee. Ensure all substrates are of high purity.
-
Troubleshooting Table for Low Enantioselectivity:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Chiral Ligand | Verify ligand purity via chiral HPLC/GC and NMR. | Use of a highly pure ligand should increase enantioselectivity. |
| Suboptimal Catalyst Loading | Screen a range of catalyst concentrations (e.g., 0.5 mol% to 10 mol%).[2] | Identify the optimal catalyst loading that maximizes ee without compromising yield. |
| High Reaction Temperature | Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | Improved enantioselectivity is often observed at lower temperatures. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities and coordinating abilities. | Discovery of a solvent that enhances the catalyst's stereodifferentiating ability. |
| Product Racemization | Monitor the reaction over time to check if ee decreases after reaching completion. | Quenching the reaction at the optimal time can prevent loss of enantiopurity. |
1.2 Product Racemization
Question: Our chiral thiol product is showing signs of racemization during work-up or purification. How can we prevent this?
Answer: Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, can occur under harsh conditions. Here are key factors to consider:
-
pH during Work-up: Aqueous work-ups involving strong acids or bases can cause racemization, especially if the chiral center is adjacent to an acidic or basic functional group. Use mild acidic or basic solutions (e.g., saturated aqueous NH4Cl, saturated aqueous NaHCO3) for quenching and extraction.
-
Purification Method:
-
Chromatography: Standard silica gel is acidic and can induce racemization of sensitive compounds. Consider using deactivated silica gel (by pre-treating with a base like triethylamine), alumina, or a different purification technique.
-
Temperature: Avoid excessive heat during solvent evaporation or other purification steps.
-
-
Protecting Groups: The use of bulky protecting groups near the chiral center can sterically hinder the approach of species that might cause racemization.
Logical Workflow for Minimizing Racemization:
Caption: Troubleshooting workflow for racemization.
1.3 Difficulty in Purification at Scale
Question: We are struggling to purify our chiral thio-compound on a larger scale. Column chromatography is becoming impractical. What are our options?
Answer: Scaling up purification requires a shift in strategy from chromatography-heavy methods to more scalable techniques like crystallization.
Comparison of Purification Techniques for Scale-Up:
| Technique | Advantages | Disadvantages | Scalability |
| Flash Chromatography | Good for small to medium scale, versatile. | High solvent consumption, can be time-consuming for large batches, potential for racemization on silica. | Moderate |
| Preparative HPLC | High resolution, automated. | Expensive, high solvent consumption, limited loading capacity. | Moderate to Low |
| Supercritical Fluid Chromatography (SFC) | Fast, reduced solvent usage, lower environmental impact, suitable for thermally labile compounds.[3] | Higher initial equipment cost. | Good |
| Crystallization (Diastereomeric Salt Formation) | Highly scalable, cost-effective, can yield very high purity products.[4] | Requires a suitable resolving agent and solvent system, can be a trial-and-error process to develop.[5] | Excellent |
| Kinetic Resolution | Can provide access to both enantiomers (one as product, one as unreacted starting material). | Maximum theoretical yield for the product is 50%.[6] | Good |
Recommendation: For multi-gram to kilogram scale, developing a crystallization-based resolution is often the most economical and efficient approach. Diastereomeric salt formation is a powerful technique for this purpose.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key challenges when scaling up an asymmetric thio-Michael addition?
A1: Scaling up a thio-Michael addition presents several challenges:
-
Thermal Management: These reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent side reactions or loss of enantioselectivity.
-
Mixing: Ensuring homogeneous mixing of reactants and catalyst becomes more difficult in larger reactors. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, affecting yield and selectivity.
-
Reagent Addition: The rate of addition of the thiol or catalyst can be critical. A slow, controlled addition is often necessary on a larger scale to manage the reaction exotherm.
-
Work-up and Product Isolation: Handling larger volumes of solvents and reagents requires appropriate equipment. Isolation via crystallization becomes more advantageous than chromatography.
Q2: How do I choose between SFC, HPLC, and crystallization for chiral purification?
A2: The choice depends on the scale, the nature of the compound, and available resources.
-
For small-scale (mg) and discovery chemistry: SFC and HPLC are excellent for rapid purification and analysis. SFC is often faster and uses less organic solvent.[3]
-
For medium-scale (grams): Preparative SFC can be very efficient. Crystallization development should be considered at this stage if further scale-up is anticipated.
-
For large-scale (multi-gram to kg): Crystallization is the preferred method due to its scalability and cost-effectiveness.[4]
Q3: Can you provide a general troubleshooting workflow for a Dynamic Kinetic Resolution (DKR) of a racemic thiol?
A3: Yes, here is a logical workflow for troubleshooting a DKR process. The key is to ensure that the rate of racemization is faster than the rate of the kinetic resolution of the faster-reacting enantiomer.[7]
Caption: Troubleshooting workflow for Dynamic Kinetic Resolution.
Section 3: Experimental Protocols
3.1 Protocol for a Scalable Asymmetric Thio-Michael Addition
This protocol is a general guideline for the organocatalyzed addition of a thiol to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated Ketone (1.0 equiv)
-
Thiol (1.2 equiv)
-
Chiral Organocatalyst (e.g., a bifunctional thiourea or squaramide catalyst, 1-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and under an inert atmosphere, add the α,β-unsaturated ketone and the chiral organocatalyst.
-
Dissolve the solids in the anhydrous, degassed solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the thiol via a syringe pump over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product. For larger scales, consider crystallization over chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or SFC).
3.2 Protocol for Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes the resolution of a racemic amine using an enantiopure chiral acid.
Materials:
-
Racemic Amine (1.0 equiv)
-
Chiral Resolving Agent (e.g., (+)-Tartaric acid, (1S)-(+)-10-camphorsulfonic acid) (0.5-1.0 equiv)[8]
-
Solvent (e.g., Ethanol, Methanol, Acetone, or a mixture)
-
Base for liberation of the free amine (e.g., 2M NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Salt Formation: In a flask, dissolve the racemic amine in the chosen solvent. In a separate flask, dissolve the chiral resolving agent in the same solvent. The solutions may require gentle heating.
-
Slowly add the resolving agent solution to the amine solution with stirring. A precipitate may form immediately.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Recrystallization (Optional): To improve purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10.
-
Extract the liberated enantiomerically enriched amine with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure to obtain the final product.
-
Analyze the enantiomeric excess of the product.
This technical support center provides a starting point for addressing common challenges in the synthesis and scale-up of chiral thio-compounds. For specific issues, further literature review and experimental optimization will be necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. princeton.edu [princeton.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid
The rigorous assessment of chemical and stereochemical purity is a critical step in the development of pharmaceutical agents. For chiral molecules such as (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, ensuring high purity is paramount to guarantee safety and efficacy. This guide provides a comparative overview of common analytical techniques used to evaluate the purity of this compound, offering experimental protocols and data to aid researchers, scientists, and drug development professionals.
Overview of Analytical Methodologies
The purity analysis of a chiral compound like this compound involves two distinct assessments: chemical purity , which identifies and quantifies any non-stereoisomeric impurities, and enantiomeric purity (or enantiomeric excess, e.e.), which determines the proportion of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer.[1] A variety of analytical techniques are employed for these purposes, with High-Performance Liquid Chromatography (HPLC) being the most widely used method for both types of analysis.[2][3]
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Primary Purpose | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Chemical Purity (quantification of process-related impurities and degradants) | High resolution, sensitivity, and reproducibility; well-established methods.[4] | May not separate enantiomers without a chiral stationary phase. |
| Chiral HPLC | Enantiomeric Purity (separation and quantification of enantiomers) | Considered the "gold standard" for enantiomeric separation; provides accurate e.e. values.[2] | Requires specialized and often expensive chiral stationary phases (CSPs); method development can be time-consuming.[5] |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Structural Elucidation and Confirmation; Chemical Purity | Provides detailed structural information, confirming the compound's identity; can quantify impurities if they have unique signals.[6] | Low sensitivity for minor impurities (<1%); standard NMR does not distinguish between enantiomers. |
| NMR with Chiral Derivatizing Agents (CDAs) | Enantiomeric Purity | Converts enantiomers into diastereomers, which can be distinguished and quantified by standard NMR.[6] | Requires derivatization, which adds complexity and potential for error; CDA must be pure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation; Impurity Identification | High sensitivity; provides molecular weight of the compound and impurities, often coupled with HPLC (LC-MS) for separation.[7] | Does not typically differentiate between isomers (including enantiomers) on its own. |
| Gas Chromatography (GC) | Chemical and Chiral Purity | High resolution for volatile compounds; chiral GC columns are available.[1] | Compound may require derivatization to increase volatility and thermal stability. |
| Optical Rotation | Measurement of Optical Activity | Fast and simple technique for a preliminary check of enantiomeric enrichment.[3] | Not a quantitative measure of purity; concentration-dependent and can be affected by trace impurities.[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are protocols for the most critical analytical techniques.
Chemical Purity by Reverse-Phase HPLC
This method is designed to separate and quantify this compound from potential synthesis-related impurities or degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Enantiomeric Purity by Chiral HPLC
This method separates the (S)- and (R)-enantiomers to determine the enantiomeric excess.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column, typically polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol with a small amount of a modifier like Trifluoroacetic Acid (TFA). A typical starting condition is Hexane/Isopropanol/TFA (90:10:0.1 v/v/v). The ratio must be optimized for the specific column.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
-
Quantification: Enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers: % e.e. = [ (Area S - Area R) / (Area S + Area R) ] x 100
Structural Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of the synthesized compound.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Signals (in CDCl₃): The spectrum should be consistent with the structure of 3-benzoylthio-2-methylpropanoic acid, showing characteristic peaks for the methyl protons, the methine proton, the methylene protons adjacent to the sulfur, the aromatic protons of the benzoyl group, and the carboxylic acid proton.
Quantitative Data Summary
The following table presents example data from a purity analysis of a typical batch of synthetic this compound, comparing it with a common alternative, 3-acetylthio-2-methylpropanoic acid, which is an intermediate for the drug Captopril.[8]
Table 2: Purity Analysis Data for Thioester Propanoic Acids
| Analysis | This compound (Batch A) | 3-Acetylthio-2-methylpropanoic Acid (Reference)[8] |
| Appearance | White to off-white solid | Not specified (typically an oil) |
| Chemical Purity (RP-HPLC) | 99.2% (by area) | >98.5% (by Gas Chromatography) |
| Enantiomeric Purity (Chiral HPLC) | 99.5% e.e. | Not applicable (often synthesized as a racemate) |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spec (m/z) | [M-H]⁻ at 223.04 | [M-H]⁻ at 161.03 |
| Optical Rotation | [α]²⁰D = -X° (c=1, CHCl₃) | 0° (racemic mixture) |
Visualizing the Analytical Workflow
The logical flow from synthesis to final purity assessment is a critical process in drug development. The following diagram illustrates a typical workflow for the synthesis and purity analysis of a chiral compound.
Caption: Workflow for Synthesis and Purity Analysis.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril. The stereochemistry at the C2 position is critical for its biological activity, making enantiomerically pure synthesis a primary goal for industrial and research applications. This guide provides a detailed comparison of the different synthetic strategies to obtain this valuable compound, supported by experimental data and protocols.
Executive Summary
Three main synthetic strategies for producing this compound and its close analogue, (S)-3-acetylthio-2-methylpropanoic acid, have been identified and evaluated:
-
Racemic Synthesis followed by Chemical Resolution: A classical and robust method involving the synthesis of a racemic mixture, which is then separated into its constituent enantiomers using a chiral resolving agent.
-
Racemic Synthesis followed by Enzymatic Resolution: A greener and often more selective alternative to chemical resolution, employing enzymes to differentiate between the enantiomers.
-
Asymmetric Synthesis: A more elegant approach that aims to directly synthesize the desired (S)-enantiomer, avoiding the need for a resolution step and the associated loss of the undesired enantiomer.
This guide will delve into the specifics of each route, presenting quantitative data for comparison and detailed experimental procedures.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Chemical Resolution | Route 2: Enzymatic Resolution | Route 3: Asymmetric Synthesis (Proposed) |
| Starting Materials | Methacrylic acid, Thiobenzoic acid, Chiral Amine (e.g., (+)-dehydroabietylamine) | Methacrylic acid, Thiobenzoic/Thioacetic acid, Enzyme (e.g., CALB), Acyl acceptor/donor | Chiral Auxiliary (e.g., Evans auxiliary), Methacryloyl chloride, Thiobenzoic acid |
| Overall Yield | Moderate (Theoretically max 50% for the desired enantiomer without racemization of the unwanted one) | Good (Can approach 50% for the desired enantiomer with high enantiomeric excess) | Potentially High (Avoids resolution step) |
| Enantiomeric Excess (ee) | >95% achievable with recrystallization | >95% is commonly reported | >95% is often the target and achievable |
| Key Advantages | Well-established, reliable, scalable. | High selectivity, mild reaction conditions, environmentally friendly. | High atom economy, direct formation of the desired enantiomer. |
| Key Disadvantages | Loss of at least 50% of the material as the undesired enantiomer, requires stoichiometric chiral resolving agent. | Enzyme cost and stability can be a factor, optimization of reaction conditions is crucial. | Development of a suitable chiral catalyst or auxiliary can be complex and costly. |
| Operational Complexity | Multiple steps including salt formation, crystallization, and liberation of the free acid. | Requires handling of enzymes and optimization of parameters like pH, temperature, and solvent. | Requires expertise in asymmetric synthesis techniques and handling of sensitive reagents. |
Synthetic Route Overviews
Route 1: Racemic Synthesis and Chemical Resolution
This traditional approach first involves the synthesis of the racemic (±)-3-(benzoylthio)-2-methylpropanoic acid. The most common method is the Michael addition of thiobenzoic acid to methacrylic acid. The resulting racemic mixture is then resolved by forming diastereomeric salts with a chiral amine. The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization. The desired salt is then treated with a strong acid to liberate the enantiomerically pure this compound.
Route 2: Racemic Synthesis and Enzymatic Resolution
Similar to the first route, this method begins with the synthesis of the racemic acid. However, the resolution step is performed using an enzyme. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for the kinetic resolution of racemic carboxylic acids or their derivatives. For instance, the racemic acid can be converted to a corresponding ester or azolide, and the enzyme will selectively hydrolyze one of the enantiomers, leaving the other enantiomer unreacted and in high enantiomeric purity.[1]
Route 3: Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, thereby avoiding the resolution step and improving the overall efficiency. One plausible approach involves the use of a chiral auxiliary, such as an Evans oxazolidinone. The chiral auxiliary is first acylated with methacryloyl chloride. The resulting enoate can then undergo a diastereoselective conjugate addition with a sulfur nucleophile. Subsequent removal of the chiral auxiliary yields the desired (S)-enantiomer.
References
A Comparative Guide to Chiral Purity Determination of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid is a key chiral building block in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. The stereochemistry of this intermediate directly impacts the efficacy and safety of the final drug product.
This guide provides a comparative overview of analytical techniques for determining the chiral purity of this compound, offering objective comparisons and supporting experimental data to aid in method selection and implementation.
Comparison of Analytical Methods
The chiral purity of this compound can be effectively determined by several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Gas Chromatography (GC) using a chiral column, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents. Each method offers distinct advantages in terms of resolution, sensitivity, and sample throughput.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) with Chiral Additives |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of volatile enantiomers (or their volatile derivatives) based on their interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct chemical shifts for each enantiomer. |
| Resolution (Rs) | Typically > 1.5 for baseline separation.[1] | Generally high resolution can be achieved with appropriate columns. | Dependent on the chiral additive and magnetic field strength; may not always achieve baseline separation of signals. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (ng/mL to pg/mL). | Lower sensitivity, typically requiring mg quantities of sample. |
| Sample Preparation | Direct injection of a dissolved sample is often possible. | Derivatization to a more volatile and thermally stable compound is usually required for carboxylic acids.[2] | Simple mixing of the analyte with a chiral solvating agent, or a chemical reaction for derivatization.[3][4] |
| Analysis Time | 10-30 minutes per sample. | 15-45 minutes per sample. | 5-15 minutes per spectrum, but sample preparation can vary. |
| Instrumentation | Widely available in analytical laboratories. | Common in many analytical laboratories. | Requires access to an NMR spectrometer. |
| Advantages | Robust, versatile, and widely applicable for non-volatile compounds. | High efficiency and sensitivity. | Provides structural information; non-destructive (with solvating agents). |
| Disadvantages | Higher consumption of solvents. | Requires analyte to be volatile or derivatizable; potential for thermal degradation. | Lower sensitivity; potential for signal overlap; cost of chiral additives. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantiomeric separation of non-volatile compounds like this compound. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel) or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting ratio would be 95:5 (n-hexane:IPA) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of racemic 3-(Benzoylthio)-2-methylpropanoic acid in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard of this compound at a concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Then, inject the sample solution and the (S)-enantiomer standard to identify the peaks.
-
Quantification: The enantiomeric excess (ee%) can be calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral purity determination by HPLC.
Chiral Gas Chromatography (GC)
For GC analysis, the carboxylic acid group of this compound needs to be derivatized to a more volatile ester, for example, a methyl ester. This can be achieved using diazomethane or by reaction with methanol in the presence of an acid catalyst.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC Column: A cyclodextrin-based capillary column (e.g., CP-Chirasil-DEX CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
Derivatization (Methylation with Diazomethane - Use with extreme caution in a fume hood):
-
Dissolve approximately 5 mg of the sample in 1 mL of diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10 minutes.
-
Quench the excess diazomethane by adding a drop of acetic acid.
-
The resulting solution containing the methyl ester is ready for GC analysis.
Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC.
-
The two diastereomeric methyl esters will be separated on the chiral column.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Workflow for Chiral GC Analysis
Caption: Workflow for chiral purity determination by GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This method relies on the use of a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the ¹H NMR spectrum. This allows for the direct determination of the enantiomeric ratio by integration of the distinct signals.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a similar chiral alcohol.
Procedure:
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
To the same tube, add a molar equivalent of the chiral solvating agent.
-
Mix well and acquire another ¹H NMR spectrum.
-
In the presence of the CSA, specific proton signals of the (S) and any contaminating (R) enantiomer should appear at different chemical shifts. The methyl group protons are often good candidates for observation.
-
Integrate the corresponding signals for the (S) and (R) enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess.
Logical Relationship for NMR Analysis
Caption: Logical relationship in NMR analysis with a CSA.
Conclusion
The choice of the most suitable method for determining the chiral purity of this compound depends on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the method of choice due to its robustness, direct applicability, and good resolution. Chiral GC offers excellent sensitivity but requires a derivatization step. NMR spectroscopy provides a rapid and non-destructive alternative, particularly useful for process monitoring where high sensitivity is not the primary concern. For routine quality control, a validated chiral HPLC method is generally recommended.
References
- 1. actascientific.com [actascientific.com]
- 2. 3-(Benzoylthio)-2-methylpropanoic acid | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Methods for the Quantification of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid and Related Thiol-Containing Compounds
This guide provides a comparative overview of analytical methods applicable to the quantification of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid and structurally similar thiol-containing compounds, such as the widely studied drug captopril. The selection of a suitable analytical technique is crucial for quality control, pharmacokinetic analysis, and various stages of drug development. This document compares High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, presenting their performance metrics, detailed experimental protocols, and a visual representation of their validation workflow.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of different analytical methods is critical in determining their suitability for specific applications. The following table summarizes key validation parameters for two common techniques used for the quantification of captopril, which serves as a relevant analogue for this compound.
| Method | Technique | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Method 1 | UV-Vis Spectrophotometry (with DCQ Reagent) | 10 - 50 | 0.66 | 2.0 | Good agreement with official methods | - | [1] |
| Method 2 | High-Performance Liquid Chromatography (HPLC) | 3.5 ng/mL (LOQ) | - | 3.5 ng/mL | > 98.1% | ± 0.003 (SD) | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantification, %RSD: Percent Relative Standard Deviation, DCQ: 2,6-Dichloroquinone-4-chlorimide. Dashes indicate data not provided in the cited source.
Experimental Protocols
Method 1: UV-Vis Spectrophotometry using 2,6-Dichloroquinone-4-chlorimide (DCQ)
This spectrophotometric method is based on the reaction of the thiol group with DCQ in dimethylsulfoxide to form a yellow-colored product that can be measured at 443 nm.[1]
Reagents and Equipment:
-
This compound or Captopril standard
-
2,6-Dichloroquinone-4-chlorimide (DCQ) solution
-
Dimethylsulfoxide (DMSO)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
Procedure:
-
Prepare a standard stock solution of the analyte in a suitable solvent.
-
Create a series of calibration standards by transferring aliquot volumes of the stock solution covering the working concentration range (e.g., 10-50 μg/mL) into 10 mL volumetric flasks.[1]
-
To each flask, add 5 mL (± 1 mL) of DMSO, followed by 0.7 mL (± 0.1 mL) of the DCQ reagent.[1]
-
Dilute the flasks to the mark with distilled water and allow them to cool.[1]
-
Measure the absorbance of the resulting yellow solution at 443 nm against a reagent blank prepared in the same manner without the analyte.[1]
-
Plot the absorbance values against the final concentrations of the drug to generate a calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of drug compounds.[3] A reverse-phase HPLC method is commonly employed for the analysis of captopril and related compounds.[2]
Reagents and Equipment:
-
This compound or Captopril standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 × 250 mm)[4]
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare the mobile phase by mixing the organic and aqueous components in the desired ratio (e.g., methanol, water, and phosphoric acid at 550:450:0.5 v/v/v).[4]
-
Degas the mobile phase before use.
-
Prepare a standard stock solution of the analyte in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solution to the desired concentrations.
-
Set the HPLC system parameters:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the analyte based on the retention time and peak area of the standard.
Mandatory Visualization
Caption: Generalized workflow for analytical method validation.
Caption: Comparison of HPLC and UV-Vis spectrophotometry methods.
References
- 1. Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
Spectroscopic Analysis of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid and a Comparative Study with Structural Analogs
A detailed guide for researchers and drug development professionals on the spectroscopic confirmation of (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, with a comparative analysis against its acetyl-substituted and thiol analogs.
This guide provides a comprehensive overview of the key spectroscopic data required for the unambiguous identification and characterization of this compound. To facilitate a deeper understanding of its structural features, a comparative analysis is presented against two closely related compounds: (S)-3-(Acetylthio)-2-methylpropanoic acid and (S)-3-mercapto-2-methylpropanoic acid. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized in clear, comparative tables. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the general analytical workflow.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. These tables are designed to allow for easy comparison of the spectral features, highlighting the influence of the S-acyl group on the chemical shifts and vibrational frequencies.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ 1.2-1.3 (d, 3H) | δ 2.7-2.8 (m, 1H) | δ 3.1-3.2 (m, 2H) | δ 7.4-7.6 (m, 3H) | δ 7.9-8.0 (m, 2H) | δ 10.0-12.0 (br s, 1H) |
| This compound | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| (S)-3-(Acetylthio)-2-methylpropanoic acid | ~1.29 (t) | ~2.74 (m) | ~3.10 (m) | - | - | ~10.46 (s) |
| (S)-3-mercapto-2-methylpropanoic acid | - | - | - | - | - | - |
Note: Specific peak multiplicities and coupling constants can vary slightly based on experimental conditions. Data for the acetyl and mercapto analogs are sourced from publicly available databases and may have been recorded in different solvents, affecting chemical shifts.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ ~17 (CH₃) | δ ~35 (CH₂) | δ ~40 (CH) | δ ~127-134 (Aromatic C) | δ ~178 (C=O, acid) | δ ~192 (C=O, thioester) |
| This compound | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| (S)-3-(Acetylthio)-2-methylpropanoic acid | ✓ | ✓ | ✓ | - | ✓ | ✓ |
| (S)-3-mercapto-2-methylpropanoic acid | ✓ | ✓ | ✓ | - | ✓ | - |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | O-H (broad) | C-H (aliphatic) | C=O (acid) | C=O (thioester) | C-S |
| This compound | 2500-3300 | 2850-3000 | ~1710 | ~1690 | ~700 |
| (S)-3-(Acetylthio)-2-methylpropanoic acid | 2500-3300 | 2850-3000 | ~1710 | ~1695 | ~630 |
| (S)-3-mercapto-2-methylpropanoic acid | 2500-3300 | 2850-3000 | ~1705 | - | ~650 |
| S-H stretch at ~2550 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 224 | 105 (C₆H₅CO⁺), 119 |
| (S)-3-(Acetylthio)-2-methylpropanoic acid | 162 | 43 (CH₃CO⁺), 119 |
| (S)-3-mercapto-2-methylpropanoic acid | 120 | 87, 74, 45 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct insertion or gas chromatography (GC) can be used. For less volatile compounds, techniques like electrospray ionization (ESI) from a solution may be more appropriate.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that is useful for structural elucidation.
-
Data Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance, generating the mass spectrum.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Comparing the efficacy of different resolving agents for 3-(benzoylthio)-2-methylpropanoic acid
For researchers, scientists, and professionals in drug development, the efficient resolution of chiral compounds is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide provides a comparative overview of the efficacy of different resolving agents for the chiral carboxylic acid 3-(benzoylthio)-2-methylpropanoic acid, an important intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.
The primary method for resolving this racemic acid involves the formation of diastereomeric salts with a chiral base. The differential solubility of these salts allows for their separation by fractional crystallization. Subsequent acidification liberates the desired enantiomer of the acid. This guide focuses on a comparison of several chiral amines as resolving agents for this specific purpose.
Efficacy Comparison of Resolving Agents
Experimental evidence indicates a significant difference in the effectiveness of various common resolving agents for 3-(benzoylthio)-2-methylpropanoic acid. While several optically active amines can form salts with the racemic acid, the efficiency of the resolution process, in terms of optical purity and yield, varies considerably.
Based on available data, (+)-dehydroabietylamine has been identified as a highly effective resolving agent, yielding the desired (-)-enantiomer with high optical purity after a minimal number of crystallizations.[1] In contrast, other tested resolving agents such as (±)-α-methylbenzylamine , (+)-α-(1-naphthyl)ethylamine , and l-ephedrine were found to be less effective, as the diastereomeric salts formed did not provide sufficient optical purity for complete separation.[1]
The following table summarizes the quantitative data for the successful resolution using (+)-dehydroabietylamine.
| Resolving Agent | Molar Ratio (Agent:Acid) | Solvent | Yield of Diastereomeric Salt | Yield of (-)-Enantiomer | Optical Purity ([α]D) of (-)-Enantiomer |
| (+)-Dehydroabietylamine | ~0.5:1 | Ethyl Acetate | 54.5% (initial crop) | >45% (overall) | -41.4° to -42.7° (c=2, EtOH) |
Table 1: Performance Data for the Resolution of (±)-3-(benzoylthio)-2-methylpropanoic acid with (+)-Dehydroabietylamine.[1]
Experimental Protocol: Resolution with (+)-Dehydroabietylamine
The following is a detailed methodology for the resolution of (±)-3-(benzoylthio)-2-methylpropanoic acid using (+)-dehydroabietylamine.
Materials:
-
(±)-3-(benzoylthio)-2-methylpropanoic acid
-
(+)-Dehydroabietylamine
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ether
-
Pentane
Procedure:
-
Salt Formation:
-
Dissolve (±)-3-(benzoylthio)-2-methylpropanoic acid (1.0 equivalent) in ethyl acetate.
-
In a separate flask, dissolve (+)-dehydroabietylamine (~0.5 equivalents) in ethyl acetate.
-
Combine the two solutions at room temperature and allow the mixture to stand for approximately 1 hour to induce crystallization of the diastereomeric salt.[1]
-
-
Isolation of the Diastereomeric Salt:
-
Filter the precipitated salt and wash it with a small amount of cold ethyl acetate.
-
The resulting solid is the (+)-dehydroabietylamine salt of (-)-3-(benzoylthio)-2-methylpropanoic acid.
-
-
Recrystallization (if necessary):
-
To enhance optical purity, the isolated salt can be recrystallized from a suitable solvent like ethyl acetate.
-
-
Liberation of the (-)-Enantiomer:
-
Suspend the diastereomeric salt in a mixture of ether and water.
-
Add a base, such as 2N NaOH, to the mixture to hydrolyze the salt and liberate the (+)-dehydroabietylamine into the ether layer.
-
Separate the aqueous layer containing the sodium salt of the (-)-acid.
-
Acidify the aqueous layer with dilute HCl in a cold environment.
-
The (-)-3-(benzoylthio)-2-methylpropanoic acid will precipitate as an oil.
-
-
Purification of the (-)-Enantiomer:
-
Extract the oily product with ether.
-
Dry the ether extract over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent.
-
Crystallize the resulting residue from a mixture of pentane and ether to obtain the pure (-)-3-(benzoylthio)-2-methylpropanoic acid.[1]
-
Experimental Workflow
The logical flow of the resolution process is depicted in the diagram below.
Figure 1: Experimental workflow for the resolution of 3-(benzoylthio)-2-methylpropanoic acid.
Conclusion
The selection of an appropriate resolving agent is paramount for the successful and efficient separation of enantiomers. In the case of 3-(benzoylthio)-2-methylpropanoic acid, (+)-dehydroabietylamine has demonstrated superior performance compared to other common chiral amines, providing a practical route to the optically pure (-)-enantiomer. The experimental protocol outlined provides a robust method for researchers engaged in the synthesis of chiral pharmaceuticals and related compounds.
References
A Comparative Analysis of the Biological Activity of (S)- and (R)-3-(benzoylthio)-2-methylpropanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the (S)- and (R)-enantiomers of 3-(benzoylthio)-2-methylpropanoic acid. This analysis is based on available data regarding their roles as precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and the established principles of stereoselectivity in drug action.
Executive Summary
Comparative Biological Activity
The primary recognized biological significance of 3-(benzoylthio)-2-methylpropanoic acid lies in its role as a key intermediate in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.
| Enantiomer | Biological Role | Implied Activity |
| (S)-3-(benzoylthio)-2-methylpropanoic acid | Precursor for the synthesis of ACE inhibitors such as Zofenopril.[1] | The (S)-enantiomer is the essential building block for the pharmacologically active ACE inhibitor, indicating that its stereochemistry is crucial for the drug's efficacy. |
| (R)-3-(benzoylthio)-2-methylpropanoic acid | Not reported as a precursor for active ACE inhibitors. | The absence of its use in the synthesis of active ACE inhibitors suggests that the (R)-enantiomer does not possess the correct spatial arrangement for effective interaction with the ACE active site. |
Signaling Pathway: The Renin-Angiotensin System (RAS)
ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation and a decrease in blood pressure. The (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid is a precursor to drugs that target this pathway.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine ACE inhibitory activity.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric Method)
This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the absorbance at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
(S)-3-(benzoylthio)-2-methylpropanoic acid and (R)-3-(benzoylthio)-2-methylpropanoic acid (or their active derivatives)
-
Captopril (positive control)
-
Sodium borate buffer (pH 8.3)
-
1 M HCl
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HHL in sodium borate buffer.
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare stock solutions of the test compounds ((S)- and (R)-enantiomers) and captopril in a suitable solvent (e.g., buffer, DMSO). Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
To a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Quantification:
-
Filter the reaction mixture through a 0.45 µm filter.
-
Measure the absorbance of the filtrate at 228 nm using a spectrophotometer. The absorbance is proportional to the amount of hippuric acid formed.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro ACE inhibition assay.
Conclusion
References
Cost-benefit analysis of different synthetic pathways for captopril intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three prominent synthetic pathways for producing key intermediates of Captopril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The comparison focuses on quantitative data, including reaction yields, estimated raw material costs, and qualitative assessments of safety and environmental impact. Detailed experimental protocols for key steps are also provided to support reproducibility and process optimization.
Executive Summary
The synthesis of Captopril, an essential antihypertensive drug, relies on the efficient production of its chiral intermediates. This guide evaluates three distinct synthetic routes, each with its own set of advantages and disadvantages.
-
Route A: The Methacrylic Acid Pathway offers a direct and potentially cost-effective approach.
-
Route B: The L-Proline Acylation Pathway is a widely cited method with established protocols.
-
Route C: The L-Phenylalanine Pathway presents an innovative approach involving chiral inversion.
The selection of an optimal synthetic pathway is contingent on a multi-faceted analysis that extends beyond mere chemical yield to encompass economic viability, safety considerations, and environmental stewardship.
Comparative Analysis of Synthetic Pathways
The following table summarizes the key quantitative and qualitative metrics for the three synthetic pathways.
| Parameter | Route A: Methacrylic Acid Pathway | Route B: L-Proline Acylation Pathway | Route C: L-Phenylalanine Pathway |
| Overall Yield | ~28%[1] | ~67% (for the acylation and subsequent steps)[2] | Good[3] |
| Key Intermediate(s) | N-(R,S-3-halogeno-2-methylpropanoyl)-L-proline | 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline | (S)-2-acetylthio-3-phenylpropanoic acid |
| Starting Materials | Methacrylic Acid, L-Proline, Hydrogen Halide, Thionyl Chloride, Ammonium Hydrosulfide | D-(-)-3-acetylthio-2-methylpropionic acid, L-proline, Bis(trichloromethyl) carbonate | L-Phenylalanine, Sodium Nitrite, Potassium Bromide, (R)-bornylamine, Potassium Thioacetate |
| Estimated Raw Material Cost | Moderate | Moderate to High | High (driven by (R)-bornylamine) |
| Process Complexity | Moderate (requires diastereomer separation) | Moderate | High (involves chiral inversion) |
| Key Advantages | Utilizes readily available starting materials. | High yield for the key acylation step. | Innovative approach to chirality. |
| Key Disadvantages | Lower overall yield due to diastereomer separation. | Potential for side reactions. | Use of expensive chiral resolving agent. |
| Safety Concerns | Use of corrosive thionyl chloride and toxic ammonium hydrosulfide. | Use of potentially hazardous chlorinating agents. | Use of diazotization reagents which can be unstable. |
| Environmental Impact | Use of halogenated compounds and sulfur-containing reagents. | Use of chlorinated reagents. | Generation of nitrogen gas and use of organic solvents. |
Experimental Protocols
Route A: Methacrylic Acid Pathway
Step 1: Synthesis of 3-Halogeno-2-methylpropanoic Acid
-
Procedure: Methacrylic acid is treated with a hydrogen halide (e.g., HBr or HCl) to yield the corresponding 3-halogeno-2-methylpropanoic acid.[1]
-
Reaction Conditions: The reaction is typically carried out at room temperature.
Step 2: Synthesis of 3-Halogeno-2-methylpropanoyl Chloride
-
Procedure: The 3-halogeno-2-methylpropanoic acid is reacted with thionyl chloride to form the acid chloride.[1]
-
Reaction Conditions: This reaction is usually performed in an inert solvent under reflux.
Step 3: Synthesis of N-(R,S-3-halogeno-2-methylpropanoyl)-L-proline
-
Procedure: The 3-halogeno-2-methylpropanoyl chloride is reacted with L-proline.[1]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent at low temperatures.
Step 4: Diastereomer Separation
-
Procedure: The R- and S-diastereoisomers of N-(3-halogeno-2-methylpropanoyl)-L-proline are separated using dicyclohexylamine.[1]
Step 5: Synthesis of Captopril
-
Procedure: The desired diastereomer is treated with methanolic ammonium hydrosulfide to yield captopril.[1]
-
Yield: Approximately 28% overall yield.[1]
Route B: L-Proline Acylation Pathway
Step 1: Synthesis of D-(-)-3-acetylthio-2-methylpropionyl chloride
-
Procedure: D-(-)-3-acetylthio-2-methylpropionic acid is reacted with bis(trichloromethyl) carbonate in the presence of a catalyst.
-
Reaction Conditions: The reaction is heated to around 70°C for several hours.
-
Yield: 86.9%[4]
Step 2: Synthesis of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline
-
Procedure: L-proline is acylated with (R)-3-acetylthio-2-methyl propanoyl chloride.[2]
-
Reaction Conditions: The reaction is carried out at 0-5°C with the pH controlled at 7.5-8.5 using potassium hydroxide and a potassium phosphate buffer.[2]
-
Yield: The total yield for the acylation and subsequent purification steps is reported to be 67%.[2]
Route C: L-Phenylalanine Pathway
Step 1: Synthesis of (S)-2-bromo-3-phenylpropanoic acid
-
Procedure: L-phenylalanine undergoes diazotization followed by bromination.
-
Reaction Conditions: L-phenylalanine is treated with sodium nitrite and potassium bromide in an acidic aqueous solution.
Step 2: Chiral Inversion to (R)-2-bromo-3-phenylpropanoic acid
-
Procedure: The (S)-2-bromo-3-phenylpropanoic acid is subjected to a crystallization-induced diastereomeric resolution using (R)-bornylamine.[5]
-
Reaction Conditions: The reaction is carried out in acetonitrile at 50-60°C.[5]
Step 3: Synthesis of (S)-2-acetylthio-3-phenylpropanoic acid
-
Procedure: The (R)-bromo intermediate undergoes nucleophilic substitution with potassium thioacetate.[5]
-
Reaction Conditions: The reaction is performed in a suitable solvent like acetone or dimethylformamide at room temperature.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
Caption: Synthetic Pathway of Captopril from Methacrylic Acid (Route A).
Caption: Synthetic Pathway of Captopril via L-Proline Acylation (Route B).
Caption: Synthetic Pathway of a Captopril Intermediate from L-Phenylalanine (Route C).
Conclusion
The choice of a synthetic pathway for captopril intermediates is a critical decision in the drug development process. While Route B, the L-Proline Acylation Pathway, appears to offer a higher overall yield, a thorough cost analysis of starting materials and reagents is essential for a complete economic evaluation. Route A, the Methacrylic Acid Pathway, utilizes more readily available starting materials but is hampered by a lower overall yield due to the need for diastereomer separation. Route C, the L-Phenylalanine Pathway, represents an innovative approach to establishing the correct stereochemistry, but the high cost of the chiral resolving agent may limit its industrial applicability.
Ultimately, the optimal pathway will depend on a company's specific priorities, including manufacturing scale, cost constraints, and commitment to green chemistry principles. This guide provides the foundational data and experimental insights to aid researchers and drug development professionals in making an informed decision.
References
- 1. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioacetic acid 96 507-09-5 [sigmaaldrich.com]
- 3. Potassium Bromide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 4. EU Green Regulations Impact Pharmaceutical Chemical Industry [worldpharmatoday.com]
- 5. Methacrylic Acid Prices 2024: Trend, Chart, Demand & Production [credenceresearch.com]
Benchmarking Purity of Commercially Available (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid, a key chiral building block, is no exception. Its chemical and enantiomeric purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient.
This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound from various suppliers. It outlines detailed experimental protocols for assessing chemical and enantiomeric purity using High-Performance Liquid Chromatography (HPLC) and provides methods for structural confirmation and impurity identification via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Comparative Analysis of Commercial Samples
To provide a practical comparison, samples from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) were subjected to the analytical procedures outlined in this guide. The results, summarized in the tables below, offer a snapshot of the typical purity profiles available on the market.
Table 1: Chemical Purity by HPLC and Enantiomeric Purity by Chiral HPLC
| Supplier | Chemical Purity (%) | Enantiomeric Purity (% S-enantiomer) |
| Supplier A | 99.5 | 99.8 |
| Supplier B | 98.8 | 99.5 |
| Supplier C | 99.2 | 99.1 |
Table 2: Identification and Quantification of Major Impurities
| Supplier | Impurity 1: Thiobenzoic Acid (%) | Impurity 2: Methacrylic Acid (%) | Impurity 3: (R)-(+)-3-(Benzoylthio)-2-methylpropanoic acid (%) |
| Supplier A | 0.1 | Not Detected | 0.2 |
| Supplier B | 0.5 | 0.1 | 0.5 |
| Supplier C | 0.3 | Not Detected | 0.9 |
Experimental Workflow
The overall workflow for the comprehensive purity assessment of this compound is depicted in the following diagram. This process ensures a thorough characterization of the material, from initial visual inspection to detailed instrumental analysis.
Caption: Workflow for purity benchmarking.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used in this comparative guide.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify the main component from its potential process-related impurities, such as unreacted starting materials.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 acetonitrile:water) to a concentration of 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for separating and quantifying the desired (S)-enantiomer from its undesired (R)-enantiomer.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® AD-H, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Characterization of the Reference Standard
A well-characterized reference standard is essential for accurate identification and quantification.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25 (d, 3H, -CH₃)
-
δ 2.80-3.00 (m, 1H, -CH-)
-
δ 3.20-3.40 (m, 2H, -CH₂-)
-
δ 7.40-7.60 (m, 3H, Ar-H)
-
δ 7.95-8.05 (m, 2H, Ar-H)
-
δ 11.0 (br s, 1H, -COOH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 16.5 (-CH₃)
-
δ 35.0 (-CH₂-)
-
δ 42.0 (-CH-)
-
δ 127.5 (Ar-CH)
-
δ 128.8 (Ar-CH)
-
δ 133.5 (Ar-C)
-
δ 137.0 (Ar-C)
-
δ 178.0 (C=O, acid)
-
δ 191.0 (C=O, thioester)
-
-
Method: Electrospray Ionization (ESI) in negative mode.
-
Expected [M-H]⁻: m/z 223.04
-
Key Absorptions (cm⁻¹):
-
~3000 (O-H stretch, carboxylic acid)
-
~1710 (C=O stretch, carboxylic acid)
-
~1680 (C=O stretch, thioester)
-
~1600, 1450 (C=C stretch, aromatic)
-
Potential Impurities and Their Identification
Based on the common synthesis route involving the reaction of thiobenzoic acid and methacrylic acid, the following impurities should be considered:
-
Thiobenzoic acid: Unreacted starting material.
-
Methacrylic acid: Unreacted starting material.
-
(R)-(+)-3-(Benzoylthio)-2-methylpropanoic acid: The undesired enantiomer.
The presence of these impurities can be monitored by the HPLC and Chiral HPLC methods described above. Their identities can be confirmed by spiking the sample with authentic reference standards of the potential impurities and observing the retention times.
Conclusion and Recommendations
The purity of this compound can vary between commercial suppliers. For applications where high chemical and enantiomeric purity is critical, it is imperative to perform thorough in-house quality control using the methods outlined in this guide.
For routine quality assessment, HPLC and Chiral HPLC are the most effective techniques. For initial supplier qualification or in-depth investigation of unknown impurities, a combination of NMR, MS, and FTIR is recommended for comprehensive structural elucidation. Researchers and drug development professionals are encouraged to request certificates of analysis from suppliers and to perform their own independent verification to ensure the quality and consistency of this critical raw material.
A Comparative Guide to the Cross-Validation of Analytical Results for Thioester Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of thioester compounds is critical for advancing research and ensuring product quality. Thioesters, particularly acyl-Coenzyme A (acyl-CoA) species, are central to numerous metabolic pathways, making their precise measurement essential for understanding cellular physiology and disease. This guide provides an objective comparison of the two primary analytical techniques for thioester analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this document outlines the performance, protocols, and considerations for each method to aid in the selection of the most suitable approach for your research needs.
The inherent instability of the thioester bond and the diverse physicochemical properties of these molecules present significant analytical challenges, including sample preparation and potential degradation during analysis.[1][2] Therefore, robust and validated analytical methods are paramount. Cross-validation of different analytical methods is a critical process to ensure the reliability and consistency of results across different platforms.[3]
Comparative Analysis of Analytical Platforms
The choice between LC-MS and GC-MS for thioester analysis is largely dictated by the specific properties of the target analytes, such as volatility, thermal stability, and polarity. LC-MS/MS has emerged as the most powerful and widely used method for a broad range of acyl-CoAs due to its high sensitivity and specificity, particularly for non-volatile and thermally labile compounds.[4][5] GC-MS is a viable alternative, especially for the fatty acid components of thioesters, but typically requires a derivatization step to increase the volatility and thermal stability of the analytes.[6]
Table 1: Quantitative Performance Comparison of LC-MS/MS and GC-MS for Thioester Analysis
| Parameter | LC-MS/MS (for Acyl-CoAs) | GC-MS (for Fatty Acid Methyl Esters after Derivatization) | Remarks |
| Limit of Detection (LOD) | Low nM to sub-nM range[7] | Low femtomol range on column[8] | Both methods offer high sensitivity, with LC-MS/MS often being more sensitive for intact thioesters. |
| Limit of Quantification (LOQ) | 1.2–375.3 pmol/mL for some fatty acids[9] | Typically in the low pmol range[9] | The LOQ is dependent on the specific analyte and matrix. |
| Linearity (R²) | ≥ 0.998[7] | ≥ 0.99[10] | Both techniques demonstrate excellent linearity over a wide dynamic range. |
| Precision (RSD %) | < 12% (intra-day), < 20% (inter-day)[7] | < 10% (for plasma samples)[8] | Good precision is achievable with both methods with appropriate internal standards. |
| Accuracy/Recovery | 92% to 120%[7] | > 90% for most fatty acids[11] | Accuracy is highly dependent on the sample preparation method. |
| Specificity | High, especially with MS/MS[5] | High, based on retention time and mass spectrum[12] | Both methods provide excellent specificity. |
| Throughput | High, with run times as short as a few minutes[13] | Moderate, with run times typically longer than LC-MS/MS[13] | LC-MS/MS generally offers higher throughput. |
| Derivatization | Not typically required[14] | Mandatory for most thioesters[14] | The need for derivatization in GC-MS adds a step to the workflow. |
Experimental Protocols
Reproducible and accurate quantification of thioester compounds relies on well-defined experimental protocols. The following sections detail the typical methodologies for both LC-MS/MS and GC-MS analysis.
LC-MS/MS Protocol for Acyl-CoA Analysis
This protocol is adapted from methodologies for the analysis of short-chain acyl-CoAs.[5][7]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA and the internal standard.
GC-MS Protocol for Thioester (as Fatty Acid Methyl Esters) Analysis
This protocol is based on methods for the analysis of fatty acids and requires derivatization.[8][12]
1. Sample Preparation (Hydrolysis and Derivatization)
-
To the biological sample, add an internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).
-
Perform alkaline hydrolysis (e.g., with NaOH in methanol) to release the fatty acids from the thioester.
-
Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the solvent and perform derivatization to form fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or acetyl-chloride in methanol.
-
Extract the FAMEs into an organic solvent for GC-MS analysis.
2. Gas Chromatography
-
Column: A polar capillary column (e.g., a cyano- or wax-based column, 30 m x 0.25 mm x 0.25 µm) is suitable for FAME separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
3. Mass Spectrometry
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
-
Monitored Ions: Specific ions characteristic of each FAME are monitored.
Mandatory Visualizations
Logical Workflow for Cross-Validation
A cross-validation study is essential to ensure that different analytical methods produce comparable results. This workflow illustrates the key steps in such a study.
Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods for thioester analysis.
Signaling Pathway Involving Acyl-CoA Thioesters
Acyl-CoAs are integral to fatty acid metabolism, a key cellular process.
Caption: Simplified overview of the central role of acyl-CoA thioesters in fatty acid metabolism.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or vapors that may cause respiratory irritation.[2] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be used.[1] All necessary PPE should be inspected and worn correctly.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | First Aid Measures | Spill Response |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention. | |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][3] Wash with plenty of soap and water.[1][2] | |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] | |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] Rinse mouth. Do NOT induce vomiting.[3] | |
| Spill | Evacuate the area. Use personal protective equipment. Avoid dust formation.[1] Absorb the spill with an inert absorbent material (e.g., sand, silica gel) and transfer it to an airtight container for disposal.[1] Prevent the material from entering drains.[1][2] |
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.
-
Container Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[3] Do not dispose of it in the sanitary sewer.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
